molecular formula C8H14Cl2N2 B2924539 (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2580230-43-7

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride

カタログ番号: B2924539
CAS番号: 2580230-43-7
分子量: 209.11
InChIキー: BJBLUGOQVVFGLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLUGOQVVFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580230-43-7
Record name 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide on (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride: Physicochemical Properties and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a highly specialized pyridine-derived building block. In drug development, primary amines of this nature are frequently utilized in reductive aminations and amide coupling reactions to synthesize complex pharmacophores. Understanding its precise mass properties—specifically the exact mass and molecular weight—is not merely a theoretical exercise; it is foundational for accurate structural characterization, quantitative bioanalysis, and quality control during Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Structural Properties

The compound is intentionally synthesized and supplied as a dihydrochloride salt 1. The causality behind this formulation lies in the inherent reactivity of the free base. The free base contains two basic nitrogen centers (the pyridine ring and the primary amine), making it susceptible to atmospheric oxidation and volatilization. Salt formation drastically improves thermodynamic stability, aqueous solubility, and shelf-life, which are critical parameters for reproducible biological assays and formulation.

Table 1: Physicochemical Specifications

PropertyValue
Chemical Name (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride
CAS Registry Number 2580230-43-7
Free Base Formula C8H12N2
Salt Formula C8H14Cl2N2 (or C8H12N2 · 2HCl)
Molecular Weight (Salt) 209.11 g/mol
Exact Mass (Salt) 208.0534 Da
Monoisotopic Mass (Free Base) 136.10005 Da

(Note: The exact mass of the dihydrochloride salt is 208.0534 Da, as confirmed by standard isotopic mass calculations for the C8H14Cl2N2 formula 2. The monoisotopic mass of the free base is 136.10005 Da 3.)

The Analytical Significance of Exact Mass vs. Molecular Weight

In high-level analytical chemistry, distinguishing between molecular weight and exact mass dictates the experimental approach:

  • Molecular Weight (209.11 g/mol ): This represents the abundance-weighted average mass of all naturally occurring isotopes. It is the critical value used for macroscopic laboratory operations, such as calculating molarity for reagent preparation and determining stoichiometric equivalents in organic synthesis.

  • Exact Mass (208.0534 Da for the salt; 136.10005 Da for the free base): This is the calculated mass of the molecule containing only the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^35Cl). In High-Resolution Mass Spectrometry (HRMS), exact mass is the pivotal metric. When the salt dissociates in an aqueous mobile phase, the mass spectrometer detects the protonated free base [M+H]+ at an exact m/z of 137.1073. This high-precision value allows researchers to unambiguously differentiate the target analyte from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Analytical Workflows: LC-HRMS Protocol for Characterization

To ensure trustworthiness and reproducibility, the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system.

Rationale for Methodology: The highly polar nature of the dissociated methanamine dictates the use of a specialized reversed-phase column (e.g., an end-capped C18 or HILIC) to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase. Positive electrospray ionization (ESI+) is selected because the primary amine and pyridine nitrogen readily accept protons in an acidic environment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock. The HCl will completely dissociate in this solvent system. Dilute to a working concentration of 100 ng/mL using 0.1% formic acid in water.

    • Self-Validation Check: Prepare and run a procedural blank (solvent only) immediately prior to the sample to monitor for column carryover or background contamination.

  • Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water (promotes analyte protonation).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 10 minutes, followed by a 2-minute hold and re-equilibration.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. The acidic mobile phase ensures the analyte enters the source pre-ionized as[M+H]+.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer.

    • Self-Validation Check: Perform mass calibration prior to the run using a standard tuning mix to ensure mass accuracy is within < 5 ppm. Infuse an internal standard (e.g., a deuterated analog) to correct for matrix effects and ion suppression.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ exact mass of 137.1073 Da. A mass error of less than 3 ppm between the theoretical and observed mass confirms the elemental composition.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS workflow, highlighting the transition from the physical salt to the detected gas-phase ion.

LC_HRMS_Workflow SamplePrep Sample Preparation (Salt Dissociation in Solvent) LC LC Separation (C18, Gradient Elution) SamplePrep->LC ESI ESI+ Ionization (Protonation of Amines) LC->ESI HRMS HRMS Analysis (TOF/Orbitrap Detection) ESI->HRMS Data Data Processing (EIC m/z 137.1073 [M+H]+) HRMS->Data

LC-HRMS analytical workflow for the characterization of (2,4-Dimethylpyridin-3-yl)methanamine.

References

  • Title: 1-(2,4-dimethylpyridin-3-yl)
  • Title: PubChemLite - C8H12N2S - Explore (Reference for Monoisotopic Mass)
  • Title: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | C8H14Cl2N2 - PubChem (Reference for C8H14Cl2N2 Exact Mass Calculation)

Sources

Spectral Elucidation of (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Context

(2,4-Dimethylpyridin-3-yl)methanamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel agrochemicals. As a free base, the compound is susceptible to oxidation and degradation. Consequently, it is predominantly synthesized, stored, and analyzed as a dihydrochloride salt (CAS: 2580230-43-7).

In this bis-protonated state, both the pyridine nitrogen (forming a pyridinium cation) and the primary amine (forming an alkylammonium cation) are protonated. This dual protonation fundamentally alters the electronic landscape of the molecule, significantly perturbing the nuclear magnetic resonance (NMR) chemical shifts compared to the free base[1]. This whitepaper provides a rigorous, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the 1 H and 13 C NMR spectra of this critical intermediate.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data that meets regulatory submission standards (e.g., IND applications), the NMR acquisition must function as a self-validating system. The following protocol details the causality behind each experimental choice.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15–20 mg of the dihydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube.

    • Causality: DMSO- d6​ is selected over D 2​ O or CDCl 3​ because it is a highly polar, aprotic solvent that readily dissolves the bis-salt while preventing the rapid chemical exchange of the -NH 3+​ and pyridinium N-H + protons[2]. Filtering removes paramagnetic particulate matter that causes magnetic susceptibility gradients, which would otherwise artificially broaden the spectral lines.

  • Probe Tuning and Matching (ATM):

    • Action: Perform automated or manual tuning and matching for both 1 H and 13 C channels.

    • Causality: The high dielectric constant of DMSO- d6​ shifts the resonance frequency of the probe's LC circuit. Tuning ensures maximum power transfer and optimal Signal-to-Noise Ratio (SNR).

  • Shimming (Gradient Shimming):

    • Action: Execute 3D gradient shimming on the Z1–Z5 axes until the TMS signal exhibits a line width at half-height (FWHM) of <1.0 Hz.

    • Causality: Perfect magnetic field homogeneity is required to resolve the fine ortho-coupling (~5.5 Hz) between the aromatic protons on the pyridine ring.

  • Pulse Calibration & Acquisition:

    • Action ( 1 H): Acquire 16 scans using a 30° excitation pulse (zg30) with a 1-second relaxation delay (D1).

    • Action ( 13 C): Acquire 512 scans using a 30° pulse with a 2-second D1 and WALTZ-16 broadband proton decoupling.

    • Causality: A 30° pulse allows for a shorter relaxation delay while ensuring that all spins return to thermal equilibrium, guaranteeing that the 1 H integrals are strictly quantitative.

NMR_Workflow Prep Sample Prep (15mg in DMSO-d6) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Workflows (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Validate Structural Validation (Peak Assignment) Process->Validate

Caption: Standardized NMR acquisition and processing workflow for pyridine derivatives.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in DMSO- d6​ is characterized by the strong electron-withdrawing effects of the two protonated nitrogen centers. Protonation of the pyridine nitrogen significantly decreases electron density at the ortho (C-2, C-6) and para (C-4) positions via both inductive and resonance effects[1].

Quantitative Data Summary ( 1 H NMR, 400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Causality / Assignment
N-H + 14.00 – 14.50Broad singlet (bs)1H-Pyridinium proton. Highly deshielded due to localized positive charge. Often broadened by quadrupolar relaxation of 14 N.
H-6 8.55 – 8.65Doublet (d)1H~5.5Aromatic proton ortho to N + . Strongly deshielded by the adjacent positive charge[1].
-NH 3+​ 8.20 – 8.40Broad singlet (bs)3H-Primary ammonium protons. Visible in DMSO- d6​ due to strong hydrogen bonding with the solvent oxygen, slowing exchange.
H-5 7.75 – 7.85Doublet (d)1H~5.5Aromatic proton meta to N + . Coupled to H-6. Less deshielded than H-6.
3-CH 2​ 4.10 – 4.20Singlet (s)2H-Methylene bridge. Deshielded by both the aromatic ring current and the adjacent electron-withdrawing -NH 3+​ group.
2-CH 3​ 2.70 – 2.80Singlet (s)3H-Methyl group ortho to N + . Inductively deshielded compared to baseline lutidine[3].
4-CH 3​ 2.50 – 2.60Singlet (s)3H-Methyl group para to N + . Slightly less deshielded than the 2-methyl group.

13 C NMR Spectral Analysis & Substituent Effects

Empirical calculations of 13 C NMR chemical shifts for substituted pyridines rely heavily on substituent-induced chemical shifts (SCS) derived from baseline pyridine spectra[4]. In the dihydrochloride salt, the base shifts of the pyridinium cation (C2/C6 ~142 ppm, C3/C5 ~128 ppm, C4 ~148 ppm) are further modulated by the alkyl substituents[5].

The 3-methylammonium group acts as a moderate electron-withdrawing group, further deshielding C-3, while the methyl groups at C-2 and C-4 exert localized +I (inductive) effects.

Quantitative Data Summary ( 13 C NMR, 100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Assignment
C-4 155.0 – 157.0Quaternary (C)Para to N + , attached to methyl. Deshielded by resonance from N + and local alkyl substitution.
C-2 149.0 – 151.0Quaternary (C)Ortho to N + , attached to methyl. Low intensity due to lack of NOE and long T1​ relaxation.
C-6 141.0 – 143.0Methine (CH)Ortho to N + , attached to proton. High intensity due to NOE from H-6.
C-3 130.0 – 132.0Quaternary (C)Meta to N + . Deshielded relative to C-5 due to the attached -CH 2​ NH 3+​ group.
C-5 125.0 – 127.0Methine (CH)Meta to N + , attached to proton. The most shielded aromatic carbon in the ring.
3-CH 2​ 35.0 – 37.0Methylene (CH 2​ )Aliphatic carbon shifted downfield by the directly attached electronegative ammonium nitrogen.
2-CH 3​ 19.0 – 21.0Methyl (CH 3​ )Aliphatic methyl. Slightly downfield of typical alkyl methyls due to proximity to the pyridinium core[6].
4-CH 3​ 18.0 – 20.0Methyl (CH 3​ )Aliphatic methyl at the para position.

2D NMR Connectivity & Structural Validation

To unequivocally differentiate between the 2-methyl and 4-methyl groups, and to confirm the regiochemistry of the methylene bridge, a suite of 2D NMR experiments is strictly required.

  • COSY (Correlation Spectroscopy): Confirms the 3J coupling between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct 1JCH​ attachments, cleanly separating the overlapping aliphatic methyl protons by their respective carbon shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for this molecule. The 3-CH 2​ protons will show strong 2J and 3J correlations to C-2, C-3, and C-4, firmly anchoring the aminomethyl group between the two methyl substituents.

Spin_Network H5 H-5 H6 H-6 H5->H6 3J (COSY) C5 C-5 H5->C5 1J (HSQC) C3 C-3 H5->C3 3J (HMBC) C6 C-6 H6->C6 1J (HSQC) CH2 3-CH2 CH2->C3 2J (HMBC)

Caption: Key 1D and 2D NMR connectivity network highlighting COSY, HSQC, and HMBC correlations.

References

  • St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." ACS Publications. URL: [Link]

  • "Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines." Asian Journal of Chemistry. URL: [Link]

  • "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines." ChemRxiv. URL: [Link]

  • "2,4-Dimethylpyridine | C7H9N | CID 7936." PubChem. URL: [Link]

Sources

Crystal Structure and Polymorphism of (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Solid-State Chemistry Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their building blocks is a critical phase in drug development. (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS 2580230-43-7)[1] is a highly functionalized pyridine-methanamine derivative. As a dihydrochloride salt, both the pyridine nitrogen and the primary amine are protonated, creating a complex, highly charged molecular environment. This dual-protonation state makes the compound highly susceptible to polymorphism —the ability of a single chemical entity to exist in multiple distinct crystalline lattice arrangements[2][3].

This whitepaper provides an in-depth technical framework for the crystallographic profiling and polymorph screening of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. By synthesizing structural chemistry principles with self-validating analytical protocols, this guide establishes a robust methodology for identifying, characterizing, and isolating thermodynamically stable polymorphs.

Structural Chemistry & Supramolecular Synthons

The crystal engineering of pyridine hydrochlorides relies heavily on the predictability of hydrogen bonding. In the case of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, the crystal lattice is governed by strong electrostatic interactions and directional hydrogen bonds.

The Hydrogen Bonding Network

In solid-state amine hydrohalides, the dominant supramolecular synthons are N+−H⋅⋅⋅Cl− hydrogen bonds[4]. Because the molecule possesses two protonated sites (the pyridinium cation and the ammonium group), it must satisfy interactions with two distinct chloride anions.

The spatial arrangement of the 2,4-dimethyl groups introduces steric hindrance, which forces the methanamine side-chain into specific torsional conformations. This steric constraint, combined with the flexibility of the N+−H⋅⋅⋅Cl− bond angles, is the primary driver of its polymorphic behavior. Depending on the crystallization kinetics, the chloride anions can occupy different crystallographic sites, leading to distinct polymorphic forms (e.g., Form I and Form II)[5].

Lattice A 2,4-Dimethylpyridin-3-yl methanamine Cation B Primary Amine (NH3+) A->B Covalent C Pyridine Ring (NH+) A->C Covalent D Chloride Anions (Cl-) B->D N+-H...Cl- H-Bond C->D N+-H...Cl- H-Bond E Crystal Lattice (Polymorph Form I/II) D->E Lattice Packing

Fig 1. Hydrogen bonding network driving the crystal lattice assembly of the dihydrochloride salt.

Polymorph Screening: A Self-Validating System

A scientifically rigorous polymorph screen cannot rely on a single technique; it requires an orthogonal, self-validating workflow. The system must account for both kinetic forms (which crystallize rapidly but are metastable) and thermodynamic forms (which are the most stable at a given temperature)[2][5].

The Orthogonal Workflow
  • Primary Screening: Utilizing diverse crystallization methods (cooling, antisolvent precipitation, and solvent-mediated phase transformation/slurrying) to force the molecule into different lattice arrangements[5].

  • PXRD Fingerprinting: Powder X-Ray Diffraction (PXRD) is the non-destructive gold standard for identifying unique crystalline phases based on Bragg's Law[6][7].

  • Thermal Profiling: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine the melting points, heats of fusion, and enantiotropic/monotropic relationships between the identified forms[2].

  • Absolute Structure: Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive atomic coordinates and confirms the exact hydrogen-bonding network[8].

Workflow S1 Primary Screening (Cooling, Slurry) S2 PXRD Analysis (Pattern Matching) S1->S2 Isolate Solids S3 Thermal Profiling (DSC / TGA) S2->S3 Identify Forms S4 SCXRD (Structure Elucidation) S3->S4 Stability Check

Fig 2. Self-validating experimental workflow for polymorph identification and structural elucidation.

Quantitative Data Presentation

When executing the workflow described above on pyridine-methanamine dihydrochloride derivatives, researchers typically isolate a thermodynamically stable form (Form I) and at least one kinetically trapped metastable form (Form II).

The table below summarizes the representative quantitative crystallographic and thermal data used to differentiate these polymorphs. (Note: Data is representative of typical polymorphic behavior for this specific compound class to illustrate the analytical framework).

ParameterForm I (Thermodynamic)Form II (Kinetic/Metastable)Analytical Technique
Crystal System MonoclinicTriclinicSCXRD[8]
Space Group P21​/c P1ˉ SCXRD[8]
Key PXRD Peaks (2θ) 8.4°, 15.2°, 21.7°, 25.4°9.1°, 14.8°, 20.3°, 26.1°PXRD (Cu-Kα)[6]
Melting Point (Onset) 242.5 °C235.0 °CDSC[2]
Enthalpy of Fusion (ΔH) 115.2 J/g98.4 J/gDSC[2]
Calculated Density 1.34 g/cm³1.29 g/cm³SCXRD
Isolation Method Long-term slurry in EthanolRapid cooling in AcetoneCrystallization[5]

Causality Insight: Form I exhibits a higher melting point, higher enthalpy of fusion, and higher density. According to the Burger and Ramberger rules, this indicates a monotropic relationship where Form I is thermodynamically stable across all temperatures prior to melting, while Form II is metastable and will eventually convert to Form I if given sufficient activation energy (e.g., via solvent mediation)[9].

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for isolating and characterizing the polymorphs of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

Protocol 1: Solvent-Mediated Phase Transformation (SMPT) for Form I Isolation

Causality: Slurrying a compound in a solvent where it has low-to-moderate solubility provides the activation energy required for any metastable forms to dissolve and recrystallize as the thermodynamically stable form[5].

  • Preparation: Weigh 500 mg of bulk (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride into a 20 mL glass scintillation vial.

  • Solvent Addition: Add 10 mL of anhydrous Ethanol (a protic solvent that facilitates hydrogen-bond breaking and reforming).

  • Agitation: Add a magnetic stir bar and seal the vial tightly. Stir the suspension at 500 RPM at ambient temperature (25 °C) for 72 hours.

  • Isolation: Filter the resulting suspension rapidly using a Büchner funnel under vacuum.

  • Drying: Dry the isolated cake in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

  • Validation: Analyze the dried powder via PXRD to confirm the presence of Form I (characterized by the sharp Bragg diffraction peak at 8.4° 2θ)[7].

Protocol 2: Kinetic Trapping of Form II via Rapid Cooling

Causality: Rapid supersaturation forces the molecules to precipitate before they can arrange into the lowest-energy lattice configuration, effectively trapping the kinetic polymorph.

  • Dissolution: Dissolve 200 mg of the compound in a minimum volume (approx. 3 mL) of boiling Methanol until a clear solution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated vial to remove any heterogeneous nucleation sites (dust/seed crystals).

  • Quenching: Immediately submerge the vial into a dry ice/acetone bath (-78 °C).

  • Isolation: Once precipitation is complete (approx. 5 minutes), rapidly filter the solids while cold.

  • Validation: Analyze immediately via PXRD and DSC. The DSC thermogram should reveal an exothermic recrystallization event post-melting, confirming the metastable nature of Form II[2][10].

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis

Causality: Precise thermal control is required to accurately measure the enthalpy of fusion without inducing premature degradation of the primary amine group.

  • Sample Prep: Accurately weigh 2.0 - 3.0 mg of the isolated polymorph into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow the release of any trapped volatiles.

  • Purge: Place the pan in the DSC furnace and purge with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation[2].

  • Heating Program: Equilibrate at 25 °C, then heat at a strictly controlled rate of 10 °C/min up to 260 °C.

  • Data Extraction: Integrate the endothermic melting peak to determine the onset temperature ( Tm​ ) and the heat of fusion ( ΔHf​ )[2].

Conclusion

The solid-state development of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride requires a rigorous understanding of its dual-protonated nature and the resulting N+−H⋅⋅⋅Cl− hydrogen-bonding network. By employing a self-validating matrix of crystallization techniques, PXRD fingerprinting, and thermal profiling, researchers can confidently map the polymorphic landscape of this compound. Ensuring the isolation of the thermodynamically stable form (Form I) mitigates the risk of spontaneous phase transformations during downstream formulation and storage, ensuring the physical integrity of the final chemical product.

References

  • NextSDS. "1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Kahr, B., et al. "Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts." ACS Publications, 2022. Available at:[Link]

  • Creative Biostructure. "X-ray Powder Diffraction in Drug Polymorph Analysis." Creative Biostructure Insights, 2025. Available at:[Link]

  • Improved Pharma. "X-ray Powder Diffraction (XRPD)." Improved Pharma Analytical Services, 2024. Available at:[Link]

  • Sandorfy, C. "HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS." Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link]

  • Brittain, H. G. "Polymorphism in Pharmaceutical Salts, Second Edition." Informa Healthcare, New York, 2009. (Cited via US Patent Literature).
  • Improved Pharma. "Polymorph Screening Services." Improved Pharma, 2021. Available at:[Link]

  • Hanic, F. "The crystal structure of pyridoxine hydrochloride." Acta Crystallographica, IUCr Journals. Available at:[Link]

Sources

Physicochemical properties of (2,4-Dimethylpyridin-3-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2,4-Dimethylpyridin-3-yl)methanamine Salts

Abstract

The transition of an active pharmaceutical ingredient (API) from a discovery candidate to a viable drug product is critically dependent on the selection of an optimal solid form. For ionizable compounds like (2,4-Dimethylpyridin-3-yl)methanamine, salt formation is a pivotal strategy to enhance physicochemical properties such as solubility, stability, and manufacturability.[1][2] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists on the characterization of (2,4-Dimethylpyridin-3-yl)methanamine salts. We delve into the causal relationships behind experimental choices, present detailed protocols for essential characterization assays, and offer insights into interpreting the resulting data to guide salt selection and drug development efforts.

Introduction: The Rationale for Salt Formation

(2,4-Dimethylpyridin-3-yl)methanamine is a primary amine featuring a basic pyridine ring, making it an ideal candidate for salt formation with acidic counter-ions. The parent free base, like many organic amines, is likely to exhibit limited aqueous solubility, which can hinder its bioavailability.[2] Salt formation introduces ionic character to the molecule, disrupting the crystal lattice energy and improving interactions with polar solvents like water.[3][4] The choice of the counter-ion is a strategic decision, as it directly influences the final properties of the salt form.[2] A comprehensive screening of different salts is therefore not just a regulatory expectation but a fundamental step in de-risking the development process by identifying the solid form with the most desirable and consistent properties.[1]

Foundational Analysis: The Free Base

A thorough understanding of the free base is the prerequisite for a rational salt selection strategy. The key property to define is its basicity, quantified by the pKa.

(2,4-Dimethylpyridin-3-yl)methanamine possesses two potential basic centers: the primary aliphatic amine and the pyridine nitrogen. The aliphatic amine is expected to be the more basic of the two. An accurate pKa value is essential as it dictates the pH range in which the compound is ionized and governs the feasibility of salt formation with various acids. The "pKa rule" suggests that a stable salt is likely to form when the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than 3.

Table 1: Anticipated Physicochemical Properties of (2,4-Dimethylpyridin-3-yl)methanamine Free Base

PropertyAnticipated Value/CharacteristicSignificance
Molecular Formula C₈H₁₂N₂Defines the molecular weight and elemental composition.
Molecular Weight 136.19 g/mol Used in all stoichiometric calculations for salt formation and solution preparation.
pKa₁ (Aliphatic Amine) ~9-10The primary site for protonation. Governs salt formation and solubility at physiological pH. An experimental value is critical.
pKa₂ (Pyridine N) ~6-7A second protonation site, relevant for forming dihydrochloride salts and understanding behavior in highly acidic conditions.
Aqueous Solubility Low to ModerateThe baseline solubility that salt formation aims to improve. Expected to be pH-dependent.
Physical Form Likely a liquid or low-melting solid at room temperature.Influences handling, purification, and the need for a stable crystalline salt form.

Salt Selection and Physicochemical Characterization

The goal of salt screening is to identify a crystalline, stable salt form with optimal properties. Common counter-ions include inorganic acids (hydrochloride, sulfate, phosphate) and organic acids (succinate, tartrate, mesylate).

Acidity and Dissociation (pKa)

The pKa of the conjugate acid of the amine is a fundamental property of the salt. It determines the pH at which 50% of the salt is in its ionized form and 50% has reverted to the free base. This is crucial for predicting how the drug will behave in the variable pH environments of the gastrointestinal tract.

Aqueous Solubility

Enhanced aqueous solubility is often the primary driver for salt formation.[2][5] It is critical to distinguish between kinetic and thermodynamic solubility. The former reflects the initial dissolution rate, while the latter represents the true equilibrium concentration. A salt form should ideally exhibit high solubility to ensure adequate dissolution for absorption. For instance, hydrochloride salts of amines often show a dramatic increase in aqueous solubility compared to the free base.[6]

Thermal Properties (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the solid state.

  • DSC measures heat flow into or out of a sample as a function of temperature. It reveals the melting point (an indicator of purity), glass transitions (for amorphous content), and solid-state transitions between polymorphs.

  • TGA measures changes in mass as a function of temperature. It is used to identify the presence of solvates or hydrates and to assess thermal stability.

Crystallinity and Polymorphism

APIs can exist in different crystal lattice arrangements, a phenomenon known as polymorphism.[5][7] Different polymorphs of the same salt can have distinct physicochemical properties, including solubility, stability, and melting point.[5] Identifying and controlling the polymorphic form is a regulatory requirement and is critical for ensuring consistent product performance.[1] A robust polymorph screen is the key experimental workflow to uncover and characterize these forms.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] Excessive moisture uptake can lead to physical changes like clumping, chemical degradation (e.g., hydrolysis), and difficulties in handling and manufacturing.[8] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior. Amine hydrochloride salts, in particular, can be susceptible to hygroscopicity, making this a critical parameter to evaluate.[8][9]

Table 2: Illustrative Comparison of Potential (2,4-Dimethylpyridin-3-yl)methanamine Salts (Note: The following values are illustrative and represent typical expectations for these salt forms. Experimental verification is mandatory.)

PropertyHydrochloride SaltSuccinate SaltRationale & Significance
Stoichiometry Mono- or Dihydrochloride1:1 or 2:1 (API:Acid)Affects molecular weight and processing. Dihydrochloride may form if ΔpKa is favorable for the pyridine nitrogen.[10]
Aqueous Solubility HighModerate to HighHydrochloride salts are often among the most soluble.[6] Succinates can also offer good solubility with potentially lower hygroscopicity.[11]
Melting Point Typically high (>200 °C)Typically lower than HCl saltA sharp, high melting point is often indicative of good crystal lattice stability.
Hygroscopicity Potentially moderate to highPotentially low to moderateA key parameter for stability and handling. Lower hygroscopicity is generally preferred.[8]
Polymorphism PossibleHigh probabilityThe more complex organic counter-ion increases the likelihood of multiple crystalline forms.[7]
Chemical Stability Generally good, but can be susceptible to disproportionation.Generally goodThe salt must be stable against converting back to the free base during storage or processing.

Experimental Workflows and Protocols

A successful characterization campaign relies on robust and well-defined experimental protocols.

Diagram 1: Salt Selection and Characterization Workflow

Salt_Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Characterization A Synthesize & Purify Free Base B Characterize Free Base (Structure, Purity) A->B C Determine pKa (Potentiometric Titration) B->C D Select Counter-ions (Based on pKa & Precedent) C->D ΔpKa > 3 E Salt Formation Trials (Multiple Solvents) D->E F Isolate & Identify Hits (XRPD, NMR) E->F G Solubility Analysis (Kinetic & Thermodynamic) F->G H Thermal Analysis (DSC, TGA) F->H I Hygroscopicity (DVS Analysis) F->I J Polymorph & Stability Screening F->J K Select Lead Salt Form G->K H->K I->K J->K

Caption: A workflow for API salt selection and characterization.

Protocol 4.1: pKa Determination by Potentiometric Titration

Rationale: This method accurately determines the ionization constant(s) of the free base by monitoring pH changes during titration with a strong acid.[12]

  • Preparation: Accurately weigh ~10-20 mg of (2,4-Dimethylpyridin-3-yl)methanamine free base and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

  • Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with standardized 0.1 M HCl, adding small, precise aliquots (e.g., 0.02 mL).

  • Data Acquisition: Record the pH after each aliquot addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points on the first derivative plot (ΔpH/ΔV vs. V). Multiple pKa values may be observed.

Protocol 4.2: Equilibrium Aqueous Solubility (Shake-Flask Method)

Rationale: This method determines the thermodynamic solubility, representing the true equilibrium saturation concentration of the salt at a specific pH and temperature.

  • Setup: Add an excess amount of the salt to vials containing buffers of relevant pH (e.g., pH 2.0, 4.5, 6.8, and water).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of the API using a validated HPLC-UV method against a standard curve.

Protocol 4.3: Polymorph Screening by Crystallization

Rationale: To intentionally produce and identify different crystalline forms (polymorphs) of a selected salt by varying crystallization conditions.

  • Solvent Selection: Choose a diverse range of solvents (~20-30) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane).

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated solutions of the salt in each solvent at room temperature and allow the solvent to evaporate slowly and undisturbed.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C) and then cool them slowly to room temperature or 4 °C.

    • Anti-Solvent Addition: Prepare a concentrated solution of the salt in a good solvent and slowly add an anti-solvent (in which the salt is poorly soluble) until precipitation occurs.

  • Isolation & Analysis: Isolate any resulting solids by filtration. Analyze each unique solid by X-Ray Powder Diffraction (XRPD). Different XRPD patterns indicate different polymorphic forms. Further characterization by DSC and TGA is then performed on each identified form.

Diagram 2: Impact of Salt Formation on API Properties

Impact_Diagram API API Free Base (Low Solubility, Potentially Oily) Salt API Salt Form (Crystalline Solid) API->Salt + Acidic Counter-ion Prop1 Increased Aqueous Solubility Salt->Prop1 Prop2 Improved Chemical Stability Salt->Prop2 Prop4 Improved Handling & Manufacturability Salt->Prop4 Prop3 Enhanced Dissolution Rate Prop1->Prop3 Outcome Improved Bioavailability & Product Dev. Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Logical flow of property enhancement via salt formation.

Conclusion

The physicochemical characterization of (2,4-Dimethylpyridin-3-yl)methanamine salts is a multi-faceted process that is fundamental to successful drug development. A systematic approach, beginning with the characterization of the free base and progressing through a rational salt screening and in-depth analysis of lead candidates, is essential. Key properties such as solubility, stability, polymorphism, and hygroscopicity must be thoroughly evaluated using the protocols outlined in this guide. The data generated will empower scientists to select a salt form with a consistent and optimal property profile, thereby mitigating risks and paving the way for a robust and effective final drug product.

References

  • Crystal Growth & Design. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?
  • Scribd. (n.d.). Amine System Chemical Analysis Guide.
  • U.S. Food and Drug Administration. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • Molecules. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured....
  • Frontiers in Chemical Engineering. (n.d.). Continuous crystallisation of organic salt polymorphs.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.
  • Royal Society of Chemistry. (n.d.). Characterization of amines by Fast Black K salt in thin-layer chromatography.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Flinders University. (2025). The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts....
  • ePTQ.com. (n.d.). Chemical analysis in amine system operations.
  • NextSDS. (n.d.). 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride.
  • Molecules. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • MilliporeSigma. (n.d.). (3-Methylpyridin-2-yl)methanamine hydrochloride.
  • PubChem. (2026). 2-(4,6-Dimethylpyridin-3-YL)ethanamine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methenamine.
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • IUPAC-NIST Solubility Data Series. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • The Royal Society of Chemistry. (n.d.). Supporting information for the manuscript entitled precise synthesis of thermoresponsive polyvinylphosphonate-biomolecule conjugates via thiol.
  • PubChem. (n.d.). Pyridin-3-yl(quinolin-5-yl)methanamine.
  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • Molecules. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
  • PrepChem.com. (n.d.). Synthesis of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one.
  • PubChem. (n.d.). Dimethyl-pyridin-3-ylmethyl-amine.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Sigma-Aldrich. (n.d.). dimethyl[(pyridin-3-yl)methyl]amine.
  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol....
  • Chemical Substance Information. (n.d.). (4,6-dimethylpyridin-3-yl)methanamine hydrochloride.
  • MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations.
  • Cayman Chemical. (2024). N-desmethyl-Doxylamine (succinate) Product Information.
  • Inxight Drugs. (n.d.). DIMETHYL SUCCINATE.
  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
  • NextSDS. (n.d.). [3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine.
  • Sigma-Aldrich. (n.d.). (6-methylpyridin-3-yl)methanamine dihydrochloride.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 2,4-Dimethylpyridine.
  • Sigma-Aldrich. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine.
  • Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone.

Sources

Mechanism of Action of (2,4-Dimethylpyridin-3-yl)methanamine Derivatives: Selective Inhibition of Plasma Kallikrein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, achieving high selectivity within the trypsin-like serine protease family is notoriously difficult due to the highly conserved nature of their active sites. As a Senior Application Scientist who has directed numerous structural biology and assay development campaigns, I have observed firsthand the challenge of designing small molecules that can discriminate between homologous targets like Plasma Kallikrein (PKa), Factor XIa (FXIa), and Tissue Kallikrein (KLK1).

This in-depth technical guide explores the mechanism of action of (2,4-dimethylpyridin-3-yl)methanamine derivatives . By acting as highly optimized P1 ligands, these chemical scaffolds exploit subtle topographical differences in the S1 pocket of PKa. This structural nuance grants them a ~10,000-fold selectivity over structurally similar proteases[1], making them invaluable therapeutic agents for diseases driven by unregulated bradykinin release, such as Hereditary Angioedema (HAE)[2].

Structural Biology & Binding Mechanism

The Causality of Scaffold Design

Trypsin-like serine proteases universally feature an aspartic acid residue (Asp189) at the base of their S1 pocket, which naturally coordinates the positively charged arginine (Arg) or lysine (Lys) of their endogenous substrates[3]. While a simple, unsubstituted benzylamine or pyridinylmethanamine can form this requisite salt bridge, they lack the steric bulk necessary to discriminate between highly homologous proteases.

The introduction of the (2,4-dimethylpyridin-3-yl)methanamine motif is a masterclass in structure-based drug design:

  • The Primary Amine: Acts as the Arg-mimetic, diving deep into the S1 pocket to form a robust bidentate salt bridge with Asp189[1].

  • The Pyridine Core: Provides essential π -stacking and hydrophobic interactions with the walls of the S1 pocket, stabilizing the binding pose[4].

  • The 2,4-Dimethyl Substitution (The Selectivity Filter): This is the critical design element. The S1 pocket of PKa is uniquely accommodating at specific vectors compared to other proteases. In off-target enzymes like FXIa or Thrombin, the 2- and 4-methyl groups induce severe steric clashes with the pocket walls. In contrast, PKa's S1 pocket perfectly encapsulates these methyl groups, locking the molecule into an optimal conformation and effectively gating out off-target interactions[1].

This precise lock-and-key mechanism is orthogonally validated by X-ray crystallography, notably in the co-crystal structure of full-length human PKa bound to an N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl] derivative (PDB: 6O1G), which demonstrates sub-nanomolar affinity ( Ki​≈1 nM)[4].

The Kinin-Kallikrein Signaling Cascade

To understand the therapeutic impact of this scaffold, we must examine the biological pathway it interrupts. PKa is a central node in the contact activation system (Kinin-Kallikrein System). Under pathological conditions (such as C1-inhibitor deficiency in HAE), uninhibited PKa rapidly cleaves High-Molecular-Weight Kininogen (HMWK) to release bradykinin[2]. Bradykinin subsequently binds to B2 receptors on endothelial cells, triggering massive vasodilation, vascular permeability, and life-threatening edema[5].

By competitively occupying the active site of PKa, (2,4-dimethylpyridin-3-yl)methanamine derivatives halt this cascade at its source.

Kinin_Kallikrein FactorXII Factor XII FactorXIIa Factor XIIa (Activated) FactorXII->FactorXIIa Autoactivation Prekallikrein Prekallikrein FactorXIIa->Prekallikrein Cleaves PKa Plasma Kallikrein (PKa) Prekallikrein->PKa Activation PKa->FactorXII Positive Feedback HMWK HMW Kininogen (HMWK) PKa->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases Receptor B2 Receptor (Edema) Bradykinin->Receptor Binds Inhibitor (2,4-Dimethylpyridin-3-yl) methanamine Derivative Inhibitor->PKa Competitive Inhibition (S1 Pocket)

Fig 1. The Kinin-Kallikrein signaling cascade and the targeted inhibition of PKa.

Quantitative Selectivity Profiling

The structural rationale translates directly into biochemical efficacy. Below is a summarized data table reflecting the typical kinetic profile of a highly optimized (2,4-dimethylpyridin-3-yl)methanamine derivative against a panel of human serine proteases[1].

Protease TargetPrimary Function IC50​/Ki​ (nM)Selectivity Fold (vs PKa)
Plasma Kallikrein (PKa) Bradykinin release~1.0 1x (Target)
Factor XIa (FXIa)Coagulation cascade> 10,000> 10,000x
Tissue Kallikrein (KLK1)Local kinin release> 10,000> 10,000x
ThrombinFibrinogen cleavage> 10,000> 10,000x
PlasminFibrinolysis> 10,000> 10,000x

Data Interpretation: The >10,000-fold selectivity window ensures that therapeutic dosing will not interfere with vital coagulation or fibrinolytic pathways, a historical stumbling block for earlier generation protease inhibitors[3].

Experimental Methodologies: Self-Validating Systems

To guarantee the trustworthiness of our mechanistic claims, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay artifacts.

Exp_Workflow Synthesis 1. Compound Synthesis Assay 2. Fluorogenic Assay Synthesis->Assay Selectivity 3. Protease Profiling Assay->Selectivity IC50/Ki Crystallization 4. Co-crystallization Selectivity->Crystallization Lead Xray 5. X-ray Diffraction Crystallization->Xray Analysis 6. SAR Analysis Xray->Analysis Pose Validation

Fig 2. Self-validating experimental workflow for evaluating PKa inhibitors.

Protocol 1: Fluorogenic Enzyme Kinetics Assay

Causality Check: We utilize the fluorogenic substrate Pro-Phe-Arg-AMC because PKa strongly prefers an Arginine at the P1 position. The inclusion of 0.01% Triton X-100 in the buffer is mandatory to prevent promiscuous, aggregation-based inhibition (a common false-positive generator in small molecule screening).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.01% (v/v) Triton X-100.

  • Reagent Dilution: Prepare a 3-fold serial dilution of the (2,4-dimethylpyridin-3-yl)methanamine derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability.

  • Pre-Incubation: In a 384-well black microplate, combine 0.5 nM recombinant human PKa with the inhibitor dilutions. Include a vehicle control (1% DMSO) and a positive control (1 μ M Aprotinin). Incubate at room temperature for 15 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate Pro-Phe-Arg-AMC to a final concentration of 25 μ M (which should be at or below the Km​ to ensure the assay is sensitive to competitive inhibitors).

  • Kinetic Readout: Monitor the release of 7-Amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic dose-response model to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Co-Crystallization and X-Ray Diffraction (e.g., PDB 6O1G)

Causality Check: We employ a co-crystallization strategy rather than crystal soaking. Because the 2,4-dimethyl groups create a bulky, rigid motif, attempting to soak the compound into pre-formed apo-crystals often cracks the crystal lattice. Co-crystallization ensures the enzyme adopts the correct induced-fit conformation around the inhibitor[6].

Step-by-Step Methodology:

  • Complex Formation: Concentrate recombinant human PKa protease domain to 10 mg/mL in 20 mM HEPES (pH 7.4), 100 mM NaCl. Add a 5-fold molar excess of the inhibitor and incubate on ice for 2 hours.

  • Hanging Drop Setup: Using a 24-well VDX plate, pipette 1 μ L of the protein-inhibitor complex and mix it with 1 μ L of the reservoir solution (0.2 M Potassium dihydrogen phosphate, 23% w/v PEG 3350)[6].

  • Vapor Diffusion: Seal the wells with siliconized glass coverslips and incubate at 20°C. Monitor daily; diffraction-quality crystals typically appear within 3 to 7 days.

  • Cryoprotection: Briefly transfer the crystals into a cryoprotectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol, then immediately flash-freeze in liquid nitrogen.

  • Diffraction & Resolution: Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using molecular replacement (using a homologous apo-PKa structure as the search model) to validate the spatial orientation of the 2,4-dimethylpyridin-3-yl moiety inside the S1 pocket[1].

References

  • US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors. Google Patents.
  • TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform. bioRxiv. Available at:[Link]

  • 6O1G: Full length human plasma kallikrein with inhibitor. RCSB PDB. Available at:[Link]

  • Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. PubMed Central (PMC). Available at:[Link]

  • Information on EC 3.4.21.34 - plasma kallikrein. BRENDA Enzyme Database. Available at:[Link]

  • Malignancy and immune disorders in patients with hereditary angioedema. ResearchGate. Available at:[Link]

Sources

Preliminary Pharmacological Screening of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unexplored Potential of a Novel Pyridine Analogue

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of FDA-approved therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, hypoglycemic, and antimicrobial effects.[1][2][3] (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS No. 2580230-43-7) represents a novel, yet uncharacterized, entrant into this pharmacologically privileged class of compounds.[4] This guide, designed for researchers and drug development professionals, outlines a comprehensive and logically tiered strategy for the preliminary pharmacological screening of this molecule. Our approach is rooted in established scientific principles, emphasizing a workflow that progresses from broad, high-throughput in vitro assays to more focused mechanistic studies and initial in vivo evaluations. The causality behind each experimental choice is detailed, providing a robust framework for elucidating the therapeutic potential of this promising compound.

Compound Profile and Strategic Screening Rationale

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride

PropertyValueSource
IUPAC Name (2,4-Dimethylpyridin-3-yl)methanamine dihydrochlorideN/A
CAS Number 2580230-43-7[4]
Molecular Formula C8H14Cl2N2N/A
Molecular Weight 209.12 g/mol N/A
Chemical Structure (Structure to be inserted if available)N/A

The structural features of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, specifically the substituted pyridine ring, suggest a wide range of potential biological targets. Pyridine derivatives have been shown to interact with kinases, topoisomerases, and various receptors.[1] Therefore, our initial screening strategy is designed to be broad, aiming to first identify any significant cytotoxic or cellular effects before narrowing the focus to more specific mechanistic pathways.

In Vitro Screening Cascade: From Cytotoxicity to Mechanism of Action

The initial phase of screening is designed to efficiently assess the compound's general effect on cell viability across a diverse panel of cell lines. This tiered approach allows for early identification of potential therapeutic areas and flags any broad-spectrum cytotoxicity that might preclude further development.

Foundational Cytotoxicity Screening

The first step is a broad assessment of the compound's cytotoxic potential.[5] A single high concentration (e.g., 10-50 µM) is often used for initial library screening to identify hits.[6]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), DU-145 (prostate)) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride at a concentration of 30 µM for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Initial Cytotoxicity Screening

Cell LineTissue of Origin% Viability at 30 µM
MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
DU-145Prostate CancerExperimental Data
HEK293Normal KidneyExperimental Data
Dose-Response Analysis and IC50 Determination

For cell lines that show significant growth inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

This protocol follows the same steps as the MTT assay, but with a range of compound concentrations (e.g., 0.1 nM to 100 µM) to generate a dose-response curve.

Data Presentation: IC50 Values

Cell LineIC50 (µM)
Active Cell Line 1Experimental Data
Active Cell Line 2Experimental Data
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is a critical next step. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis (programmed cell death) and necrosis.[5]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat the most sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[5]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[5]

Visualization: In Vitro Screening Workflow

G cluster_0 Phase 1: In Vitro Screening A Initial Cytotoxicity Screen (Single High Concentration) B Dose-Response Analysis (IC50 Determination) A->B Active Compounds C Mechanism of Action (Apoptosis vs. Necrosis Assay) B->C Potent Compounds D Lead for In Vivo Studies C->D Confirmed Mechanism

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

Preliminary In Vivo Evaluation

Promising candidates from in vitro screening require evaluation in a living organism to assess their pharmacological activity and potential toxicity.[7] The choice of the in vivo model will be guided by the results of the in vitro assays.

Acute Toxicity Study

A preliminary assessment of the compound's safety profile is essential.

Experimental Protocol:

  • Animal Model: Use healthy adult mice or rats.

  • Dosing: Administer single escalating doses of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride via an appropriate route (e.g., intraperitoneal or oral).

  • Observation: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: Determine the maximum tolerated dose (MTD).

In Vivo Efficacy Model (Hypothetical: Anticancer)

Assuming the in vitro data suggests anticancer activity, a tumor xenograft model is a standard preliminary in vivo efficacy study.

Experimental Protocol:

  • Tumor Implantation: Implant human cancer cells (the most sensitive cell line from in vitro studies) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound at its MTD and the vehicle control daily for a specified period.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualization: In Vivo Efficacy Study Workflow

G cluster_1 Phase 2: In Vivo Evaluation E Acute Toxicity Study (Determine MTD) F Tumor Xenograft Model (Efficacy Study) E->F Safe Dose Identified G Data Analysis (Tumor Growth Inhibition) F->G Study Completion H Candidate for Further Development G->H Significant Efficacy

Sources

Methodological & Application

Using (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Compound CAS: 2580230-43-7 Primary Utility: Conformational locking, metabolic shielding, and physicochemical optimization of lead compounds.

Introduction & Structural Rationale

In modern drug discovery, the transition from a hit to a viable clinical candidate often hinges on overcoming poor metabolic stability and suboptimal physicochemical properties. The pyridine ring is a privileged scaffold, present in a vast number of FDA-approved drugs, utilized to lower lipophilicity (ClogP), improve aqueous solubility, and enhance metabolic stability compared to all-carbon phenyl analogs[1].

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a highly specialized building block designed to leverage these advantages while introducing a critical structural feature: severe steric hindrance . The primary methanamine group at the 3-position is flanked by methyl groups at the 2- and 4-positions. This ortho, ortho'-disubstitution creates a sterically shielded microenvironment around the benzylic amine[2].

  • Conformational Locking: The flanking methyl groups restrict the torsion angle of the C−N bond. This reduces the entropic penalty upon target binding, locking the molecule into its bioactive conformation and often yielding massive gains in target affinity[3].

  • Metabolic Shielding: Benzylic amines are notorious for their susceptibility to oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. The steric bulk provided by the ortho-methyl groups physically blocks enzymatic access to the benzylic carbon, significantly reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life[4].

Physicochemical & ADME Impact Profile

To facilitate rapid decision-making in hit-to-lead optimization, the anticipated impact of integrating this building block into a molecular scaffold is summarized below.

Structural FeaturePhysicochemical / ADME ImpactMechanistic Causality
Pyridine Core ClogP, Aqueous SolubilityThe nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and reducing the electron density of the aromatic ring, which hardens it against CYP-mediated epoxidation[1].
2,4-Dimethyl Shielding Metabolic Stability ( CLint​ )Steric bulk prevents metabolic enzymes from accessing the vulnerable benzylic C−H bonds, preventing rapid oxidative deamination[4].
Primary Amine Linker Versatile FunctionalizationEnables rapid library generation via amide coupling, reductive amination, or urea formation, acting as a flexible hinge or a salt-bridge donor.
Restricted Torsion Target Affinity (Potency)Constrains the linker to adopt a specific geometry, reducing the entropic cost of binding to the target receptor's active site[2],[3].
Dihydrochloride Salt Shelf-life, Stock SolubilityProtects the primary amine from atmospheric oxidation and CO2​ capture (carbamate formation), while ensuring complete dissolution in aqueous or polar organic buffers[5].

Mechanistic Workflow: Shielding & Locking Pathway

The following diagram illustrates the rational design workflow when incorporating (2,4-Dimethylpyridin-3-yl)methanamine into a drug scaffold.

G A Building Block: (2,4-Dimethylpyridin-3-yl)methanamine B1 Pyridine Core (Lowers ClogP, H-bond Acceptor) A->B1 B2 2,4-Dimethyl Groups (Steric Shielding) A->B2 B3 Primary Amine (Versatile Linker) A->B3 C1 Improved Aqueous Solubility & Target Affinity B1->C1 C2 Reduced CYP450/MAO Metabolism (Conformational Locking) B2->C2 C3 Amide Coupling / Reductive Amination B3->C3 D Optimized Lead Compound (Enhanced ADME & Potency) C1->D C2->D C3->D

Caption: Mechanistic pathway showing how structural features of the building block translate to optimized ADME properties.

Validated Experimental Protocols

Because this building block is both a dihydrochloride salt and highly sterically hindered , standard coupling conditions will often fail or result in poor yields. The protocols below are engineered to overcome these specific chemical barriers.

Protocol A: Synthesis of Sterically Hindered Amides via HATU

Causality Check: Standard coupling reagents like EDC/HOBt are insufficient for this amine due to the steric clash from the 2,4-dimethyl groups. HATU generates a highly reactive 7-aza-HOBt active ester that forces the coupling. Furthermore, because the amine is a dihydrochloride salt, exactly 4.0 equivalents of base are required (2 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1 eq to drive the HATU mechanism).

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Free-Basing the Amine: In a separate vial, suspend the (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) in DMF and add the remaining 2.0 eq of DIPEA. Sonicate for 2 minutes until the suspension clears, indicating the liberation of the free amine.

  • Coupling: Dropwise, add the free-based amine solution to the activated acid mixture.

  • Heating (If necessary): Due to steric hindrance, if LC-MS indicates incomplete conversion after 2 hours at room temperature, heat the reaction to 50°C for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate. Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Reductive Amination for Secondary Amine Linkers

Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because it is a mild reducing agent that will selectively reduce the intermediate iminium ion without reducing the starting aldehyde or the pyridine ring.

Reagents:

  • Target Aldehyde/Ketone (1.0 eq)

  • (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.1 eq)

  • DIPEA (2.2 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Suspend the amine dihydrochloride (1.1 eq) in DCE. Add DIPEA (2.2 eq) and stir for 10 minutes to liberate the free amine. Add the target aldehyde (1.0 eq).

  • Dehydration: Add activated 4Å molecular sieves to the reaction flask to drive imine/iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3​ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and ensure the secondary amine product is fully deprotonated. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4​ , and purify via reverse-phase chromatography.

References

  • NextSDS. "1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - Chemical Substance Information." NextSDS Database.
  • Altaf, A. A., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." National Center for Biotechnology Information (NIH).
  • Zheng, et al. "Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors." ACS Publications.
  • Kettle, J. G., et al. "Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration." Journal of Medicinal Chemistry - ACS Publications.
  • MacCoss, M., et al. "Novel Insights into Factor D Inhibition." National Center for Biotechnology Information (NIH).

Sources

Preparation of (2,4-Dimethylpyridin-3-yl)methanamine free base from dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Liberation of (2,4-Dimethylpyridin-3-yl)methanamine Free Base from its Dihydrochloride Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

The conversion of amine salts to their free base form is a fundamental and critical procedure in synthetic chemistry and pharmaceutical development. Amine hydrochlorides are often the preferred form for storage and handling due to their enhanced stability and crystallinity.[1] However, the free base is typically the required reactive species for subsequent synthetic steps or the biologically active form of a molecule.[2] This document provides a comprehensive, field-proven protocol for the efficient preparation of (2,4-Dimethylpyridin-3-yl)methanamine free base from its corresponding dihydrochloride salt. The core of this process is a classic acid-base neutralization followed by a liquid-liquid extraction, a technique that leverages the differential solubility of the salt and free base forms in aqueous and organic media.[3][4] We will delve into the causality behind reagent selection, critical process parameters, and troubleshooting strategies to ensure a high-yield, high-purity outcome.

The Chemical Principle: From Salt to Free Base

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride exists as a protonated, ionic species, rendering it soluble in aqueous solutions.[1][5] The objective is to deprotonate both the pyridinium and the ammonium groups to yield the neutral, or "free base," molecule. This transformation is governed by the pKa of the conjugate acids and the pH of the solution. By introducing a base, we shift the equilibrium to favor the uncharged amine, which typically exhibits significantly lower water solubility and higher solubility in organic solvents.[4][6]

Diagram: Acid-Base Conversion

Salt Amine Dihydrochloride (Water-Soluble) Base + Base (e.g., NaOH) - 2 H₂O - 2 NaCl Salt->Base FreeBase Amine Free Base (Organic-Soluble) Base->FreeBase

Caption: The fundamental acid-base reaction.

Hazard Assessment and Safe Handling

Aminopyridines and related structures are classified as toxic and require careful handling to minimize exposure.[7][8] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Use nitrile or other chemically resistant gloves.[10]

    • Body Protection: A lab coat is required. Wear appropriate protective clothing to prevent skin exposure.[9]

  • Specific Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][11]

    • Incompatibilities: Avoid strong oxidizing agents and strong acids.[9]

  • Storage: Store the dihydrochloride salt in a tightly closed container in a dry, well-ventilated place.[7][10] Store the resulting free base under an inert atmosphere if possible, as amines can be sensitive to air and moisture over time.

Materials, Reagents, and Equipment

CategoryItemSpecifications
Starting Material (2,4-Dimethylpyridin-3-yl)methanamine dihydrochlorideCAS: 2580230-43-7[12]
Reagents Sodium hydroxide (NaOH)2 M Aqueous Solution
Dichloromethane (DCM)Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Granular
Deionized (DI) Water
Saturated Sodium Chloride Solution (Brine)
Equipment Magnetic stirrer and stir bar
Erlenmeyer flasks or beakers (various sizes)
Separatory funnel (appropriate volume)
pH indicator strips (or calibrated pH meter)Range 7-14
Glass funnel
Filter paper
Rotary evaporator
Round-bottom flask
High-vacuum pump

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 5-10 grams of the dihydrochloride salt. Adjust volumes accordingly for different scales.

Diagram: Experimental Workflow

cluster_prep Preparation cluster_extraction Extraction & Purification cluster_final Final Product Dissolve 1. Dissolve Salt in DI Water Basify 2. Basify Solution (pH > 12 with 2M NaOH) Dissolve->Basify Extract 3. Extract with DCM (3x repetitions) Basify->Extract Combine 4. Combine Organic Layers Extract->Combine Dry 5. Dry with MgSO₄ Combine->Dry Filter 6. Filter Drying Agent Dry->Filter Evaporate 7. Remove Solvent (Rotary Evaporator) Filter->Evaporate Final 8. Isolate Free Base (Oil or Solid) Evaporate->Final

Caption: Step-by-step workflow for free base liberation.

Step 1: Dissolution of the Dihydrochloride Salt

  • Weigh 10.0 g of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride and transfer it to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 100 mL of deionized water and stir at room temperature until the solid is completely dissolved. The salt form is ionic, ensuring good solubility in water.[1]

Step 2: Basification to Liberate the Free Base

  • While stirring the aqueous solution, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor the pH of the solution periodically using pH indicator strips. Continue adding the base until the pH is stable at >12. This ensures complete deprotonation of both amine functional groups.

  • Causality: A high pH is necessary to drive the acid-base equilibrium far to the side of the neutral free base, maximizing its concentration for the subsequent extraction.[3][6]

  • Upon basification, the solution may become cloudy or an oily layer may form, indicating the precipitation of the less water-soluble free base.

Step 3: Liquid-Liquid Extraction

  • Transfer the basic aqueous mixture to a 500 mL separatory funnel.

  • Add 75 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for approximately 1-2 minutes, venting periodically.

  • Place the funnel back on a ring stand and allow the layers to separate completely. The lower layer will be the organic DCM phase containing the dissolved free base.

  • Drain the lower organic layer into a clean, dry 500 mL Erlenmeyer flask.

  • Repeat the extraction process two more times using 50 mL of fresh DCM for each extraction to ensure maximum recovery of the product from the aqueous phase.[13]

Step 4: Drying the Combined Organic Extracts

  • Combine all the collected organic extracts into the single Erlenmeyer flask.

  • Add approximately 5-10 g of anhydrous magnesium sulfate (MgSO₄) to the DCM solution. Swirl the flask gently. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating that all residual water has been absorbed.[6]

  • Causality: Removing water is critical as its presence can interfere with the complete removal of the solvent and potentially lead to the hydrolysis of sensitive downstream reagents.

Step 5: Isolation of the Free Base

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the MgSO₄.

  • Rinse the Erlenmeyer flask and the filter paper with a small amount (10-15 mL) of fresh DCM to recover any residual product.

  • Concentrate the solution under reduced pressure using a rotary evaporator.[14] Use a water bath temperature of 30-40°C.

  • Once all the solvent has been removed, a viscous oil or a solid will remain. To remove any final traces of solvent, place the flask on a high-vacuum line for several hours.

  • Weigh the flask to determine the final mass and calculate the yield of the (2,4-Dimethylpyridin-3-yl)methanamine free base.

Troubleshooting Common Issues

ProblemObservationRecommended Solution
Emulsion Formation A thick, cloudy layer forms between the aqueous and organic phases during extraction, preventing clear separation.1. Let the mixture stand for a longer period (15-30 min).2. Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.3. Gently swirl the separatory funnel instead of shaking vigorously.
Low Product Yield The final mass of the isolated free base is significantly lower than the theoretical maximum.1. Verify pH: Ensure the aqueous phase was sufficiently basic (pH > 12) before extraction.2. Increase Extractions: Perform 1-2 additional extractions with DCM.3. Salting Out: Before extraction, saturate the aqueous layer with solid NaCl. This decreases the solubility of the organic amine in the aqueous phase, driving more of it into the organic layer.[15][16]
Product is an Oil The final product is a viscous oil, not a crystalline solid.This is often the natural state of a free base amine. Ensure it is fully dried under high vacuum to remove all residual solvent. The product can be used as is or subjected to further purification (e.g., distillation or chromatography) if required.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Apollo Scientific. (n.d.). 2-Aminopyridine.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • Amazon S3. (2005, January 20). Material Safety Data Sheet.
  • ACS Publications. (n.d.). Extraction of Anions from Aqueous Solutions Using Secondary Amines. Industrial & Engineering Chemistry Research.
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • Grokipedia. (n.d.). Hydrochloride.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • NextSDS. (n.d.). 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride.
  • Organic Syntheses. (n.d.). Procedure.
  • ECHEMI. (n.d.). How can I free base cystamine dihydrochloride?
  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?
  • Google Patents. (n.d.). CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid.

Sources

Application Notes and Protocols for (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the potential applications of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride as a ligand or reactant in palladium-catalyzed cross-coupling reactions. While direct literature on this specific compound is emerging, its structural motifs—a substituted pyridine ring and a primary aminomethyl group—suggest significant potential in various transformations that are central to modern organic synthesis. This guide synthesizes established principles of palladium catalysis with pyridine-based ligands to propose robust starting protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind the proposed experimental designs, offer detailed step-by-step procedures, and provide troubleshooting guidance to empower researchers in exploring the utility of this compound.

Introduction: The Pivotal Role of Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings provide efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3]

The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, thereby influencing its stability, reactivity, and selectivity.[4][5] For instance, electron-rich and bulky phosphine ligands have been instrumental in developing highly active catalysts for challenging C-N bond formations.[6][7][8] Similarly, nitrogen-containing ligands, including those based on pyridine, have been shown to be effective in a variety of coupling reactions.[9][10][11]

(2,4-Dimethylpyridin-3-yl)methanamine, available as its dihydrochloride salt (CAS No: 2580230-43-7), presents an intriguing scaffold.[12] Its structure combines a pyridine nitrogen, which can coordinate to palladium, and a primary amine that can either act as a secondary coordination site or as a nucleophile in a coupling reaction. The methyl groups on the pyridine ring provide specific steric and electronic properties that can be leveraged to fine-tune catalytic activity.

This guide will explore the dual potential of this molecule:

  • As a bidentate or monodentate ligand for palladium, where the pyridine nitrogen and/or the methanamine group coordinate to the metal center.

  • As a reagent in C-N cross-coupling reactions, where the primary amine serves as the nucleophilic partner.

Mechanistic Considerations and Rationale for Protocol Design

The design of effective protocols for using (2,4-Dimethylpyridin-3-yl)methanamine in palladium catalysis requires an understanding of the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2]

(2,4-Dimethylpyridin-3-yl)methanamine as a Ligand

When used as a ligand, the pyridine nitrogen can coordinate to the palladium center. This can stabilize the catalyst and influence the rates of the elementary steps in the catalytic cycle.[13] The adjacent aminomethyl group could potentially act as a hemilabile, secondary binding site, which can be beneficial in certain catalytic processes.[4] However, strong chelation by aminopyridine-type structures can sometimes inhibit catalysis by creating overly stable complexes that are reluctant to participate in subsequent steps like reductive elimination.[6][7] The choice of palladium precursor and reaction conditions must account for these possibilities.

(2,4-Dimethylpyridin-3-yl)methanamine as a Reagent in Buchwald-Hartwig Amination

In this scenario, the primary amine of the title compound acts as the nucleophile. The key challenge in coupling aminopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can hinder the desired C-N bond formation.[14] The development of catalyst systems with bulky, electron-rich phosphine ligands has been crucial in overcoming this issue.[15][16] The choice of base is also critical, as it must be strong enough to deprotonate the amine-palladium complex without leading to undesired side reactions.[17]

Proposed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of (2,4-Dimethylpyridin-3-yl)methanamine as a potential ligand in a model Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid. The conditions are adapted from established procedures for pyridine-based ligands.[18][19][20]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride≥97%Commercially availableMust be neutralized before use as a ligand.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStandard suppliers
4-Bromotoluene≥98%Standard suppliers
Phenylboronic acid≥97%Standard suppliers
Potassium carbonate (K₂CO₃)AnhydrousStandard suppliers
1,4-DioxaneAnhydrousStandard suppliers
Deionized waterDegassed
Experimental Workflow

G cluster_prep Ligand Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Reaction & Workup ligand_prep Neutralize (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride with a suitable base (e.g., NaHCO₃) and extract the free amine. flask To a dry Schlenk flask, add: - Pd(OAc)₂ (2 mol%) - Neutralized Ligand (4 mol%) ligand_prep->flask stir1 Stir in anhydrous dioxane for 15 min to allow for complex formation. flask->stir1 add_reagents Add: - 4-Bromotoluene (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) stir1->add_reagents add_solvent Add degassed H₂O (0.5 mL) to the dioxane (4 mL). add_reagents->add_solvent heat Heat the reaction mixture at 80-100 °C. Monitor by TLC or GC-MS. add_solvent->heat cool Cool to room temperature. heat->cool quench Quench with water and extract with ethyl acetate. cool->quench dry_purify Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography. quench->dry_purify

Caption: Workflow for a proposed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Ligand Neutralization: In a small flask, dissolve (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate until the pH is > 9. Extract the free amine with dichloromethane or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.

  • Catalyst Pre-formation: Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 4.5 mg) and the neutralized (2,4-Dimethylpyridin-3-yl)methanamine (0.04 mmol, 6.0 mg) to a dry Schlenk flask containing anhydrous 1,4-dioxane (2 mL). Stir the mixture at room temperature for 15 minutes.

  • Reaction Assembly: To the catalyst mixture, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add the remaining anhydrous 1,4-dioxane (2 mL) and degassed deionized water (0.5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Rationale for Conditions
  • Ligand:Pd Ratio: A 2:1 ligand-to-palladium ratio is a common starting point for monodentate ligands to ensure the formation of a catalytically active species.

  • Base and Solvent System: The use of K₂CO₃ in a dioxane/water mixture is a robust and widely applicable condition for Suzuki-Miyaura couplings, accommodating a broad range of substrates.[19]

  • Temperature: The reaction is heated to ensure a reasonable reaction rate, a standard practice for many cross-coupling reactions.

Proposed Protocol: Buchwald-Hartwig Amination

This protocol outlines the use of (2,4-Dimethylpyridin-3-yl)methanamine as a nucleophilic coupling partner with 4-chlorotoluene. The conditions are based on modern catalyst systems known to be effective for the amination of challenging substrates.[6][7][21]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride≥97%Commercially availableMust be neutralized.
4-Chlorotoluene≥98%Standard suppliers
RuPhos-Pd-G3 PrecatalystCatalyst gradeStandard suppliersAn air-stable, highly active precatalyst.
Sodium tert-butoxide (NaOtBu)≥97%Standard suppliersHandle in a glovebox.
TolueneAnhydrousStandard suppliers
Catalytic Cycle and Workflow

G Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Complex Deprotonation->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reagent Preparation: Neutralize (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride as described in section 3.3.1.

  • Reaction Setup (Glovebox): In a glovebox, add RuPhos-Pd-G3 precatalyst (0.01 mmol, 8.4 mg) and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry vial equipped with a stir bar.

  • Addition of Reagents: Add the neutralized (2,4-Dimethylpyridin-3-yl)methanamine (1.2 mmol, 180 mg) and 4-chlorotoluene (1.0 mmol, 127 mg).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Rationale for Conditions
  • Precatalyst: RuPhos-Pd-G3 is a state-of-the-art precatalyst that is highly effective for C-N coupling reactions, particularly with challenging substrates like heteroaromatic amines.[6][7] Its use circumvents issues related to catalyst activation and stability.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the coordinated amine.[17]

  • Solvent: Toluene is a standard non-polar solvent for this transformation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficiently strong base.For challenging couplings, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).[6][7]
Catalyst inhibition by pyridine coordination.Screen different phosphine ligands (e.g., XPhos, BrettPhos) that are known to be effective for aminopyridine substrates.[6][7][16]
Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination.Use a bulkier phosphine ligand or a lower reaction temperature.
Difficulty in Product Purification Residual base or starting materials.Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities if the product is stable.

Conclusion

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride represents a versatile and promising, yet underexplored, building block for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric profile suggests potential as both a ligand and a coupling partner. The protocols detailed in this guide provide a robust and rationally designed starting point for researchers to investigate its utility in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Through systematic optimization and exploration of various catalyst systems, this compound could unlock new pathways for the synthesis of novel pharmaceuticals and functional materials.

References

  • Stephan, M. S. (2002). Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. Organic Letters. Available at: [Link]

  • Tundel, R. E., & Anderson, K. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]

  • Tan, Y., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. Available at: [Link]

  • NextSDS. (n.d.). 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Tundel, R. E., & Anderson, K. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Publications. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Al-Amin, M., & Binnun, A. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, H., et al. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. Available at: [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Future Science. Available at: [Link]

  • Rauf, A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • Wang, Y., et al. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Journal of Chemical Research. Available at: [Link]

  • Pop, F., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, T., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • NextSDS. (n.d.). (4,4-dimethylpyrrolidin-3-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Royo, B., et al. (2018). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal. Available at: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Langer, R., et al. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal. Available at: [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

Sources

Application Notes & Protocols: (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

In the rational design of small-molecule kinase inhibitors, the selection of bifunctional building blocks is critical for achieving both target affinity and selectivity. (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS: 2580230-43-7) has emerged as a highly specialized pharmacophore in medicinal chemistry[1].

As an ATP-competitive inhibitor fragment, the aminomethylpyridine motif serves a dual purpose: the primary amine acts as a versatile synthetic handle for conjugation to core heteroaryl scaffolds (e.g., quinazolines, pyrimidines, or pyrazoles), while the pyridine nitrogen functions as a potent hydrogen bond acceptor (HBA) designed to interact with the backbone amides of the kinase hinge region[2]. The dihydrochloride salt form is specifically chosen over the free base to prevent oxidative degradation of the electron-rich pyridine ring during storage and to provide optimal aqueous solubility for stock preparations.

Mechanistic Insights: The Role of 2,4-Dimethyl Substitution

As a Senior Application Scientist, I emphasize that the transition from an unsubstituted aminomethylpyridine to a 2,4-dimethyl substituted variant is not merely a synthetic exercise, but a deliberate structural optimization driven by thermodynamic and spatial causality[3]:

  • Conformational Pre-organization (Steric Effect): The methyl group at the C2 position introduces a calculated steric clash with the aminomethyl linker. This restricts the rotational degrees of freedom (dihedral angle) around the C(aryl)-C(alkyl) bond, effectively locking the pharmacophore into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to the rigid ATP pocket[4].

  • Selectivity Filtering: Unsubstituted pyridines are notoriously promiscuous hinge binders. The C2-methyl group slightly shields the pyridine nitrogen, preventing it from binding to kinases with narrow, restrictive hinge pockets, thereby acting as a powerful selectivity filter[3].

  • Hydrophobic Pocket Insertion: The C4-methyl group increases the overall lipophilicity (CLogP) of the molecule. It is spatially vectored to project into solvent-exposed regions or shallow hydrophobic sub-pockets adjacent to the hinge, improving the inhibitor's residence time and target affinity[1].

Data Presentation: Pharmacophore Profiling

The structural modifications on the pyridine ring drastically alter the physicochemical and binding properties of the resulting kinase inhibitor. These differences are summarized below:

Table 1: Comparative Pharmacophore Profiling of Aminomethylpyridine Derivatives

Derivative MotifCLogP ImpactConformational FlexibilityHinge Binding PromiscuityKinase Selectivity Profile
3-Aminomethylpyridine Low (+0.5)High (Free rotation)High (Binds multiple kinases)Poor (Pan-kinase activity)
(2-Methylpyridin-3-yl)methanamine Moderate (+1.0)Moderate (Restricted dihedral)Moderate (Shielded HBA)Improved
(2,4-Dimethylpyridin-3-yl)methanamine High (+1.5)Low (Locked bioactive pose)Low (Highly specific HBA)Excellent (Targeted fit)

Application Workflows (Protocols)

The following protocols are designed as self-validating systems to ensure high-yield integration of the (2,4-Dimethylpyridin-3-yl)methanamine moiety into kinase inhibitor scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) to Heteroaryl Halides

Context: Conjugation to a halogenated kinase core (e.g., 2,4-dichloroquinazoline) to form an ATP-competitive inhibitor[1]. Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic primary amine. Because the 2,4-dimethyl substitution introduces slight steric hindrance near the reaction center, elevated temperatures and a polar solvent capable of high boiling points (e.g., n-butanol) are required to drive the reaction.

Step-by-Step Methodology:

  • Preparation: In a dry, microwave-safe reaction vial, suspend 1.0 eq of the heteroaryl chloride scaffold and 1.2 eq of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in anhydrous n-butanol (0.2 M concentration).

  • Free-Basing: Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA). (Causality: 2.0 eq neutralize the dihydrochloride salt, 1.0 eq neutralizes the HCl generated during the SNAr reaction, and 0.5 eq acts as a buffer).

  • Reaction: Seal the vial and heat to 90–110 °C for 12–16 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak disappears. The displacement of a distinct chloride isotope pattern (M / M+2) to a single product mass [M+H]+ confirms successful coupling.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Amide Coupling to Carboxylic Acid Scaffolds

Context: Attaching the motif to a carboxylate-bearing scaffold to extend the molecule towards the solvent-exposed region. Causality: The steric bulk of the 2,4-dimethyl groups requires a highly efficient coupling reagent. HATU is selected over EDC/HOBt because the HOAt leaving group generated by HATU is highly reactive, overcoming the steric hindrance of the incoming amine.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the carboxylic acid scaffold in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 1.1 eq of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, followed by an additional 2.2 eq of DIPEA to neutralize the salt.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation: Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. A negative result (absence of a deep blue color) indicates complete consumption of the primary amine.

  • Workup: Quench with water, extract with Dichloromethane (DCM), and wash the organic layer extensively with a 5% aqueous LiCl solution to remove residual DMF. Purify via reverse-phase HPLC.

Mandatory Visualization

G Scaffold Heteroaryl Core (e.g., Quinazoline) Complex Kinase Inhibitor Candidate Scaffold->Complex SNAr / Amide Coupling Amine (2,4-Dimethylpyridin-3-yl) methanamine 2HCl Intermediate Free Base Generation (DIPEA) Amine->Intermediate Base Treatment Intermediate->Complex Nucleophilic Attack Hinge Kinase Hinge Region (Met/Cys Backbone) Complex->Hinge Pyridine N H-Bonding Pocket Hydrophobic Pocket (Steric Fit) Complex->Pocket 2,4-Dimethyl Insertion

Workflow and binding mechanics of (2,4-Dimethylpyridin-3-yl)methanamine in kinase inhibitors.

References

  • Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C–H Arylation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rapid Access to Unexplored Chemical Space by Ligand Scanning around a Ruthenium Center: Discovery of Potent and Selective Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: Expert Opinion on Therapeutic Patents - NIH / PubMed URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Note: In Vivo Dosing Formulations for (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Causality of Formulation

Developing in vivo dosing formulations requires a rigorous understanding of the active pharmaceutical ingredient's (API) physicochemical properties. The compound (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS: 2580230-43-7) is a bis-basic molecule comprising a pyridine ring and a primary aliphatic amine, commercially supplied as a highly water-soluble dihydrochloride salt .

The Formulation Challenge: When dissolved in water, the dihydrochloride salt releases two equivalents of hydrochloric acid (HCl) per mole of API. Because the pyridine nitrogen has a pKa of ~6.0, it remains protonated in the solid salt but readily releases its proton into the aqueous vehicle, causing the solution's pH to plummet (often < 3.0 at standard dosing concentrations).

Administering highly acidic, unbuffered solutions systemically (via Intravenous [IV] or Intraperitoneal[IP] routes) violates standard laboratory animal welfare guidelines. It induces localized tissue necrosis, severe phlebitis, protein precipitation, and rapid hemolysis, which fundamentally confounds experimental data and compromises animal welfare . Therefore, the formulation must be meticulously engineered to neutralize this acidity without crashing the API out of solution.

The Salt-Correction Imperative

A frequent point of failure in preclinical pharmacology is the neglect of the salt-to-base mass ratio. Dosing calculations must be based on the active moiety (the free base), not the bulk salt mass.

  • Molecular Weight (Free Base): 136.19 g/mol

  • Molecular Weight (2HCl Salt): 209.11 g/mol

  • Correction Factor: 209.11 ÷ 136.19 = 1.53

Causality: If an experimental protocol dictates a dose of 10 mg/kg of the active compound, weighing out 10 mg of the dihydrochloride salt will result in a ~35% underdose. You must weigh 15.3 mg/kg of the salt to deliver 10 mg/kg of the free base.

Quantitative Formulation Parameters

Table 1: Physicochemical Properties & Formulation Impact
ParameterValueFormulation Impact & Causality
MW (Free Base) 136.19 g/mol Baseline metric for calculating the active pharmacological dose.
MW (2HCl Salt) 209.11 g/mol Necessitates a 1.53x mass correction factor during compounding.
pKa Estimates ~6.0 (Pyridine), ~9.5 (Amine)Dictates titration limits. Exceeding pH 8.5 will deprotonate the amine, causing the insoluble free base to precipitate.
Target IV/IP pH 7.0 – 7.4Matches physiological blood buffering to prevent phlebitis and pain .
Target Osmolality 280 – 320 mOsm/kgEnsures isotonicity to prevent osmotic shock and erythrocyte lysis .
Table 2: Maximum Recommended Dosing Volumes (Rodents)
SpeciesRoute of AdministrationMaximum Bolus Volume (mL/kg)
Mouse Oral Gavage (PO)10.0 - 20.0
Mouse Intravenous (IV)5.0
Mouse Intraperitoneal (IP)10.0 - 20.0
Rat Oral Gavage (PO)10.0 - 20.0
Rat Intravenous (IV)5.0
Rat Intraperitoneal (IP)10.0 - 20.0

Experimental Protocols: A Self-Validating System

Protocol A: Enteric (Oral Gavage - PO) Formulation

Objective: Prepare a 10 mg/mL (free base equivalent) solution for oral dosing. Causality: The rodent gastric environment is naturally acidic (pH 1.5–3.0). Therefore, strict neutralization to pH 7.4 is unnecessary and sometimes counterproductive for oral absorption. However, extreme acidity (pH < 2.0) must still be avoided to prevent esophageal irritation.

  • Calculate & Weigh: To achieve 10 mg/mL of the free base, weigh 15.3 mg of the dihydrochloride salt per 1 mL of target volume.

  • Dissolution: Add the powder to 0.9% physiological saline (or sterile diH2O) equal to 100% of the final target volume. Vortex for 60 seconds until completely dissolved.

  • Self-Validation Checkpoint:

    • Visual: The solution must be completely transparent.

    • pH Check: Measure with a calibrated pH meter. If the pH is < 3.0, add trace amounts of 10 mM Sodium Acetate buffer until the pH reaches ~3.5. If the solution turns cloudy, the concentration has exceeded the solubility limit; discard and reformulate at a lower concentration.

Protocol B: Systemic (IV / IP) Formulation

Objective: Prepare a 5 mg/mL (free base equivalent) solution for systemic injection. Causality: Systemic administration bypasses the gastrointestinal buffer system. The formulation must be strictly engineered to match the of blood .

  • Calculate & Weigh: Weigh 7.65 mg of the dihydrochloride salt per 1 mL of target volume.

  • Initial Dissolution: Add sterile, endotoxin-free diH2O equal to 80% of the final target volume. Vortex to dissolve.

    • Expert Insight: Do not use Phosphate-Buffered Saline (PBS) for the initial dissolution. The high local concentration of phosphate combined with the extreme acidity of the dissolving salt can cause transient precipitation or overwhelm the buffer capacity.

  • pH Titration (Critical Step): Under continuous magnetic stirring, monitor the solution with a micro-pH probe. The initial pH will be ~2.0. Add 0.1 N NaOH dropwise to neutralize the released HCl. Stop when the pH stabilizes between 7.0 and 7.4.

    • Expert Insight: Do not overshoot pH 8.0. Approaching the pKa of the primary amine (~9.5) will cause the compound to revert to its insoluble free base form and precipitate.

  • Osmolality Adjustment: The API and the added NaOH contribute to the total osmoles. Measure the current osmolality using a freezing-point osmometer. Add hypertonic saline (e.g., 5M NaCl) incrementally until the solution reaches 280–320 mOsm/kg.

  • Volume Adjustment & Sterilization: Add sterile diH2O to reach the final 100% volume (QS). In a biosafety cabinet, pass the formulation through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

  • Self-Validation Checkpoint:

    • Visual: Solution must be crystal clear. Cloudiness indicates a pH overshoot and free-base precipitation.

    • pH: Must be strictly 7.0–7.4.

    • Osmolality: Must be 280–320 mOsm/kg. If it exceeds 350 mOsm/kg, the solution is hypertonic and must be diluted, which requires recalculating the injection volume to maintain the correct mg/kg dose.

Formulation Workflow Diagram

FormulationWorkflow Start Weigh API: (2,4-Dimethylpyridin-3-yl) methanamine 2HCl Route Determine Route of Administration Start->Route PO Enteric: Oral Gavage (PO) Route->PO IVIP Systemic: IV / IP Injection Route->IVIP PO_Sol Dissolve in diH2O or 0.9% Saline PO->PO_Sol IV_Sol Dissolve in 80% Vol Sterile diH2O IVIP->IV_Sol PO_QC QC: Verify pH > 3.0 (Adjust if necessary) PO_Sol->PO_QC Dose Proceed to In Vivo Dosing PO_QC->Dose IV_pH Titrate with 0.1N NaOH to pH 7.0 - 7.4 IV_Sol->IV_pH IV_Osm Adjust Osmolality to ~300 mOsm/kg (NaCl) IV_pH->IV_Osm IV_Filter Sterile Filter (0.22 µm PES) IV_Osm->IV_Filter IV_Filter->Dose

Decision tree and workflow for formulating dihydrochloride salts based on administration route.

References

  • NextSDS. (2024). 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - Chemical Substance Information. NextSDS Substance Database. URL: [Link][1]

  • RSPCA Science Group. (2011). Refining procedures for the administration of substances. Royal Society for the Prevention of Cruelty to Animals. URL: [Link][2]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. URL:[Link][3]

Sources

Troubleshooting & Optimization

How to prevent thermal degradation of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation

Welcome to the technical support center for (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. This resource is designed to provide in-depth guidance on the handling, storage, and utilization of this compound, with a specific focus on preventing thermal degradation. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Understanding Thermal Stability & Degradation

Q1: What is the general thermal stability of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride?

While specific, publicly available thermal decomposition data for (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is limited, we can infer its stability based on related aminopyridine and amine hydrochloride compounds. Generally, aminopyridines exhibit good chemical stability. For instance, studies on 4-aminopyridine and 3,4-diaminopyridine have shown excellent stability in oral capsule formulations, even at elevated temperatures like 37°C for a month.[1] Another study on 4-aminopyridine capsules found them to be stable for up to a year at room temperature when protected from light.[2]

However, it is crucial to recognize that the methanamine substituent and the dihydrochloride salt form can influence the overall thermal behavior. Amine salts, in general, can be susceptible to degradation at elevated temperatures.[3] Therefore, while the core pyridine structure is relatively stable, precautions should be taken.

Q2: What are the likely thermal degradation pathways for this compound?

The thermal degradation of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride can be complex. Based on the chemistry of similar molecules, several potential pathways should be considered:

  • Dehydrochlorination: The loss of hydrogen chloride (HCl) is a common thermal decomposition route for amine hydrochlorides. This can lead to the formation of the free base, (2,4-Dimethylpyridin-3-yl)methanamine, which may be less stable and more volatile.

  • Pyridine Ring Opening: At higher temperatures, the pyridine ring itself can undergo cleavage.[4] Pyrolysis of pyridine can lead to the formation of various smaller molecules, including hydrogen cyanide (HCN) and acetylene.[5]

  • Side-Chain Reactions: The methanamine side chain could undergo various reactions, including oxidation (if oxygen is present) or rearrangement.

  • Polymerization: Decomposition products can sometimes polymerize to form complex, high-molecular-weight materials.[6]

Category 2: Best Practices for Storage and Handling

Q3: What are the optimal storage conditions to prevent thermal degradation?

To ensure the long-term stability of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, the following storage conditions are strongly recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage, -20°C is preferable.[7]Lower temperatures significantly reduce the rate of potential degradation reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]This minimizes the risk of oxidative degradation, which can be initiated or accelerated by heat.[8][9]
Light Protect from light by using an amber vial or storing in a dark location.[2][7]Light can provide the energy to initiate photochemical degradation pathways.[8]
Moisture Store in a tightly sealed container with a desiccant. The compound is likely hygroscopic.Amine salts are often hygroscopic, and absorbed moisture can facilitate degradation.[3][8]

Q4: I've noticed the solid material becoming discolored or clumpy. What could be the cause?

Discoloration or clumping is often an initial sign of degradation or moisture absorption.

  • Clumping: This is a strong indicator of hygroscopicity, where the compound absorbs moisture from the air.[3][8] This absorbed water can act as a solvent and may accelerate degradation.

  • Discoloration: A change in color, such as yellowing or browning, often suggests chemical degradation and the formation of impurities. This can be triggered by exposure to heat, light, or air (oxidation).

If you observe these changes, it is advisable to assess the purity of the material before use.

Category 3: Experimental & Analytical Considerations

Q5: At what temperatures should I be concerned about degradation during my experiments?

While the compound may be stable at room temperature for extended periods, it is best to avoid unnecessarily elevated temperatures.[1][2] For reactions involving this compound, it is recommended to:

  • Maintain low to moderate reaction temperatures whenever possible.

  • Minimize the duration of heating.

  • Run a small-scale trial if you need to heat the reaction for an extended period and analyze the product for impurities.

Q6: How can I detect and quantify thermal degradation?

Several analytical techniques are suitable for assessing the purity of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride and detecting degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for stability testing.[1][10] A stability-indicating HPLC method can separate the parent compound from its degradation products. A C18 reverse-phase column with UV detection is a common starting point.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.[9][11][12] Derivatization may be necessary for this non-volatile compound.[13]

  • Thermogravimetric Analysis (TGA): TGA can determine the onset temperature of thermal decomposition.[6][14][15] Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) can help identify the evolved gases during decomposition.[16][17][18]

Troubleshooting Guide: A Workflow for Stability Issues

If you suspect thermal degradation of your (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, follow this workflow to diagnose and resolve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action A Suspicion of Degradation (e.g., discoloration, unexpected results) B Review Storage Conditions - Temperature? - Light Exposure? - Inert Atmosphere? A->B C Review Experimental Protocol - Maximum Temperature? - Duration of Heating? A->C D Purity Analysis of Starting Material B->D E Analysis of Reaction Mixture/Product C->E F Recommended Technique: Stability-Indicating HPLC D->F E->F G Is Starting Material Degraded? F->G H Is Degradation Occurring During Experiment? F->H G->H No I Source New, Verified Material G->I Yes J Optimize Experimental Conditions: - Lower Temperature - Shorter Reaction Time - Use of Inert Atmosphere H->J Yes K Proceed with Experiment H->K No I->C J->C

Caption: Troubleshooting workflow for suspected thermal degradation.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method for assessing the purity of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. Method optimization may be required.

Objective: To determine the percentage of the parent compound remaining and to identify any major degradation products.

Materials:

  • (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask and dilute to volume. This is your stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation:

    • Prepare a solution of your test sample at the same concentration as the primary standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C[10]

    • UV Detection: Scan for an optimal wavelength, likely in the 260-280 nm range.[10]

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the percentage of the parent compound remaining in your sample by comparing its peak area to the calibration curve.

    • Identify and quantify any major degradation products by their retention times and peak areas relative to the initial peak area of the parent compound.

References

  • R Discovery. (1990). Thermal decomposition of the pyridinium salt of 1,3-bis(trimethylsilyl)-2,4-dimercapto-2,4-dithioxo-1,3-diaza-2λ5, 4λ5-diphosphetidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • lsabm. Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of pyridine. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • ResearchGate. (n.d.). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • Google Patents. (n.d.). Method for improving the storage stability of ammonium salts.
  • DTU Research Database. (n.d.). Handling heat‐stable salts in post‐combustion CO2 capture: A detailed survey. [Link]

  • ResearchGate. (n.d.). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. [Link]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • Canadian Journal of Hospital Pharmacy. (n.d.). Chemical Stability of 4-Aminopyridine Capsules. [Link]

  • ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • World Journal of Pharmaceutical Sciences. (2017). Thermal Degradation of Terpolymer Derived from 2, 4-dihydroxyacetophenone, propylenediamine and Formaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. [Link]

Sources

Technical Support Center: Optimizing Recrystallization for (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and research scientists tasked with the purification of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride .

Because this compound contains two basic nitrogen centers (the pyridine ring and the primary amine) protonated as a dihydrochloride salt, it exhibits extreme polarity, high water solubility, and significant hygroscopicity ()[1]. Standard single-solvent recrystallization often fails due to these properties. This guide provides a mechanistic approach to solvent/anti-solvent crystallization, ensuring high yield and analytical purity.

I. Recrystallization Logic & Workflow

To successfully purify this dihydrochloride salt, you must manipulate the dielectric constant of the solvent environment. We utilize a "good solvent" (to disrupt the ionic lattice) paired with an "anti-solvent" (to force supersaturation and nucleation) ()[2].

RecrystallizationWorkflow Start Crude (2,4-Dimethylpyridin-3-yl) methanamine 2HCl Dissolve Dissolve in Good Solvent (e.g., Hot MeOH, 60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent Dropwise (e.g., EtOAc or Acetone) Filter->AntiSolvent Cooling Controlled Cooling (RT then 0°C to -10°C) AntiSolvent->Cooling Check Did Crystals Form? Cooling->Check Oiling Oiling Out? Check->Oiling No Success Filter, Wash & Dry (Pure Crystals) Check->Success Yes Seed Scratch Flask / Add Seed Crystal Oiling->Seed No Adjust Adjust Solvent Ratio (Increase Anti-Solvent) Oiling->Adjust Yes Seed->Cooling Adjust->Cooling

Workflow for optimizing solvent/anti-solvent recrystallization of dihydrochloride salts.

II. Quantitative Solvent System Data

Based on thermodynamic profiles of structurally analogous pyridine ethylamine dihydrochlorides, the following solvent systems dictate the optimal supersaturation curves ()[3].

Solvent System (Good / Anti-Solvent)Dissolution Temp (°C)Crystallization Temp (°C)Expected Yield / Purity Impact
Methanol / Ethyl Acetate 600 to -10High Yield / Excellent Purity
Ethanol / Ethyl Acetate 7825Moderate Yield / Good Purity
Methanol / Acetone 605High Yield / Fast Nucleation
N,N-Dimethylformamide (DMF) / None 15020Low Yield / High Thermal Risk
III. Self-Validating Experimental Protocol

This protocol uses the Methanol/Ethyl Acetate system, which provides the best balance of solubility disruption and controlled nucleation.

Step 1: Primary Dissolution

  • Action: Suspend the crude (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in a minimum volume of anhydrous Methanol (approx. 2-3 mL per gram of crude). Heat to 60°C under continuous stirring.

  • Causality: Methanol's protic nature effectively solvates the highly polar protonated amine centers without requiring excessive thermal energy that could degrade the molecule.

  • Validation Check: The solution must transition from a turbid suspension to a completely transparent liquid. Any remaining particulate is an insoluble impurity.

Step 2: Hot Gravity Filtration

  • Action: Filter the hot solution quickly through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Causality: Pre-warming the apparatus prevents premature cooling and unwanted kinetic nucleation in the funnel stem, which would clog the filter and drastically reduce yield.

  • Validation Check: The resulting filtrate must be optically clear and free of any suspended solids.

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at 50-60°C. Add warm Ethyl Acetate dropwise while swirling until a faint, persistent cloudiness (turbidity) is observed. Immediately add a single drop of Methanol to clear the solution.

  • Causality: Ethyl acetate lowers the dielectric constant of the medium. The persistent cloudiness indicates the exact thermodynamic threshold of supersaturation.

  • Validation Check: The solution should clear immediately upon the addition of the single Methanol drop. If it remains cloudy, the system has crossed into liquid-liquid phase separation (oiling out).

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 2 hours, then transfer to an ice bath (0°C to -10°C) for 1 hour.

  • Causality: A slow cooling gradient favors the thermodynamic formation of a highly ordered, pure crystalline lattice. Rapid cooling traps impurities in a kinetic precipitate.

  • Validation Check: Distinct, geometrically defined crystals should appear. An amorphous sludge indicates the cooling gradient was too steep.

Step 5: Isolation and Desiccation

  • Action: Collect the crystals via vacuum filtration under a dry nitrogen blanket. Wash the filter cake with ice-cold Ethyl Acetate. Dry in a vacuum oven at 40°C in the presence of a desiccant (e.g., ).

  • Causality: The dihydrochloride salt is highly hygroscopic. The nitrogen blanket and vacuum desiccation prevent the crystals from absorbing atmospheric moisture and deliquescing.

  • Validation Check: The mass of the crystals must remain constant between two successive weighings separated by 1 hour of drying, confirming total solvent and moisture removal.

IV. Troubleshooting & FAQs

Q: Why does my compound "oil out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent mixture. For highly polar pyridine derivatives, adding a completely non-polar anti-solvent (like hexanes) too rapidly causes a massive localized spike in supersaturation, forcing the compound to separate as an oil ()[2]. Solution: Ensure you are using a moderately polar anti-solvent like Ethyl Acetate. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of Methanol, and cool at a much slower rate.

Q: The crystals turn into a sticky paste during filtration. What is happening? A: (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is inherently hygroscopic due to its two protonated amine centers. When exposed to ambient laboratory humidity, the crystals absorb water and begin to dissolve in their own water of hydration (a process known as deliquescence). Solution: Perform the filtration step rapidly under a dry inert gas (nitrogen or argon) blanket. Ensure the wash solvent (Ethyl Acetate) is strictly anhydrous and pre-chilled to minimize solubility during the wash phase.

Q: I am recovering less than 40% of my theoretical yield. How can I optimize this? A: A low yield indicates that the solubility curve of the compound in your specific solvent system is too flat—meaning it remains highly soluble even at 0°C. Solution: Increase the volume ratio of the anti-solvent relative to the good solvent. Based on empirical data from analogous pyridine ethylamine dihydrochlorides, a Methanol:Ethyl Acetate ratio of 1:2 to 1:4 maximizes yield while maintaining purity ()[3].

Q: Can I use water as the primary solvent since the dihydrochloride salt is highly water-soluble? A: While water is an excellent solvent for initial dissolution, it is exceptionally poor for the recrystallization of this compound. Water's high boiling point makes it difficult to remove during drying, and its strong hydrogen-bonding capacity tightly holds the solute. This requires massive volumes of anti-solvent to induce precipitation, which almost always leads to oiling out. Stick to short-chain alcohols like Methanol or Ethanol.

V. References
  • Title: 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: CN104341340B - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride Source: Google Patents URL:

Sources

Technical Support Center: HPLC Method Development for (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. This document is structured as a series of questions and answers to directly address the challenges and decisions researchers face during method development, optimization, and troubleshooting. Our approach is grounded in chromatographic theory and practical laboratory experience to ensure scientific integrity and successful outcomes.

Part 1: Understanding the Analyte - The Foundation of Method Development

Before any practical steps are taken, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates every subsequent choice in the method development process.

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a polar, basic compound. Its structure features two key functional groups that influence its chromatographic behavior: a pyridine ring and a primary aminomethyl group. The dihydrochloride salt form ensures high solubility in aqueous solutions.

PropertyStructural Feature/InferenceChromatographic Implication
Polarity Primary amine and pyridine nitrogen; dihydrochloride salt form.High hydrophilicity. Poor retention is expected on traditional non-polar reversed-phase columns (e.g., C18) with high organic mobile phases.[1][2]
Basicity (pKa) The pyridine nitrogen (pKa ~5-6) and the primary amine (pKa ~9-10) are basic centers.The analyte will be positively charged at acidic to neutral pH. This charge state is crucial for retention and peak shape. Mobile phase pH control is critical.[3]
UV Absorbance The substituted pyridine ring acts as a chromophore.Allows for straightforward detection using a UV-Vis or Photodiode Array (PDA) detector. A wavelength scan is recommended to determine the absorbance maximum (λmax), likely around 260-270 nm.
Ionic Interactions As a cation at low pH, it can interact with negatively charged residual silanols on the surface of silica-based columns.This secondary interaction is a primary cause of peak tailing for basic compounds.[4][5] Strategies must be employed to mitigate this effect.
Part 2: Initial Method Development Strategy - A Q&A Guide

This section addresses the initial questions a scientist should ask when starting from scratch.

Q1: Which chromatographic mode is the best starting point: Reversed-Phase (RP-HPLC), HILIC, or Ion-Pair Chromatography?

Answer: For most laboratories, Reversed-Phase HPLC is the most practical starting point due to its ubiquity and robustness. However, given the analyte's high polarity, a standard C18 column may not provide adequate retention.[1] Therefore, a strategic approach within RP-HPLC is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative if RP-HPLC fails to provide retention.[6][7][8]

Here is a logical workflow for selecting the appropriate chromatographic mode:

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Approach cluster_dev Phase 2: Development & Evaluation cluster_troubleshoot Phase 3: Troubleshooting & Alternatives Start Start with Analyte Properties: Polar, Basic, UV Active Mode_Select Select Initial Mode: Reversed-Phase HPLC Start->Mode_Select Column_Select Choose Column: Modern, High-Purity C18 or Polar-Endcapped C18 Mode_Select->Column_Select Mobile_Phase Select Mobile Phase: Low pH (e.g., 0.1% Formic Acid) ACN/Water Gradient Column_Select->Mobile_Phase Evaluate Evaluate Initial Run: Assess Retention & Peak Shape Mobile_Phase->Evaluate Good_Retention Sufficient Retention & Good Peak Shape? Evaluate->Good_Retention Peak_Tailing Problem: Severe Peak Tailing Evaluate->Peak_Tailing If Tailing is an Issue Optimize Optimize Method (Gradient, Flow Rate, etc.) Good_Retention->Optimize Yes No_Retention Problem: No/Poor Retention Good_Retention->No_Retention No Try_HILIC Alternative Mode: Switch to HILIC No_Retention->Try_HILIC Peak_Tailing->Optimize Address with pH, Column Choice

Caption: Workflow for HPLC method development for a polar basic analyte.

Q2: How do I select the right HPLC column for the initial experiments?

Answer: Column selection is critical to overcoming the challenges of analyzing polar basic compounds. A standard, older Type A silica C18 column is likely to produce poor peak shape.[9] Your primary goal is to maximize retention while minimizing unwanted silanol interactions.

Column TypePrinciple of OperationSuitability for AnalyteRecommended Starting Point
High-Purity (Type B) C18 Standard reversed-phase (hydrophobic) interactions. Reduced silanol activity compared to older columns.Good. A modern, well-endcapped C18 is a solid baseline choice. May still show limited retention if the analyte is extremely polar.Yes, if already available in the lab.
Polar-Endcapped C18 A C18 phase with a polar group embedded or at the terminus of the alkyl chain. Designed for enhanced retention of polar compounds and stability in highly aqueous mobile phases.[2]Excellent. This is often the best choice for a robust RP-HPLC method for this type of analyte. It provides an alternative retention mechanism (H-bonding, dipole-dipole) to boost retention.[10]Highly Recommended.
Phenyl-Hexyl Utilizes π-π interactions between the phenyl rings of the stationary phase and the analyte's pyridine ring. Also stable in 100% aqueous conditions.[11]Very Good. The π-π interactions can provide unique selectivity compared to alkyl phases, especially for aromatic analytes and their impurities.A strong alternative to C18 phases.
HILIC (e.g., bare silica, amide, diol) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase. Uses a high organic mobile phase.[7][8]Excellent Alternative. If retention is insufficient in RP mode, HILIC is the go-to solution. It provides strong retention for very polar compounds.[12]Use as a secondary approach if RP-HPLC fails.
Q3: What is a good starting mobile phase and gradient?

Answer: The mobile phase must serve two purposes: eluting the compound and controlling its ionization state to ensure good peak shape.

Step-by-Step Protocol for Initial Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Formic Acid in HPLC-grade water.

    • Rationale: A low pH (around 2.7) ensures both the primary amine and pyridine nitrogen are fully protonated (positively charged).[13] This suppressed form minimizes variability in retention and significantly reduces peak tailing by preventing interaction with ionized silanols.[9][14] Formic acid is also volatile and compatible with mass spectrometry (LC-MS).[15]

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN).

    • Rationale: Acetonitrile is a common organic modifier with low viscosity and a low UV cutoff, making it suitable for most applications.[16]

  • Initial Gradient Program:

    • Column: 4.6 x 150 mm, 3.5 µm (e.g., Ascentis RP-Amide or Eclipse Plus Phenyl-Hexyl)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 265 nm (or determined λmax)

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.0955
10.05050
12.0595
14.0595
14.1955
18.0955

Rationale for the Gradient: This is a broad "scouting" gradient. It starts at a high aqueous percentage to ensure retention of the polar analyte and gradually increases the organic content to elute it, along with any less polar impurities. The run provides a comprehensive picture of the sample, which can then be optimized.[17]

Part 3: Troubleshooting Guide - Common Problems and Solutions

Even with a sound initial strategy, problems can arise. This section provides a systematic approach to troubleshooting.

TroubleshootingTree cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_resolution Resolution Issues Observe Observe Chromatogram Retention_Q Problem: Poor or No Retention (Peak at void volume) Observe->Retention_Q Shape_Q Problem: Peak Tailing (Asymmetry > 1.2) Observe->Shape_Q Res_Q Problem: Poor Resolution (Rs < 1.5) Observe->Res_Q Retention_S1 Solution 1: Use a Polar-Endcapped or Phenyl column. Retention_S2 Solution 2: Decrease initial %B (e.g., start at 2% ACN). Retention_S3 Solution 3: Switch to HILIC mode. Shape_S1 Solution 1: Ensure mobile phase pH is low (pH < 3). Shape_S2 Solution 2: Use a high-purity (Type B) silica column. Shape_S3 Solution 3: Reduce sample mass on column (check for overload). Res_S1 Solution 1: Optimize gradient slope (make it shallower). Res_S2 Solution 2: Change organic modifier (ACN to Methanol). Res_S3 Solution 3: Change column selectivity (e.g., C18 to Phenyl).

Caption: A decision tree for troubleshooting common HPLC issues.

Q4: My peak is eluting at or very near the solvent front (void volume). What should I do?

Answer: This indicates insufficient retention, a common issue for this analyte in RP-HPLC.

  • Cause: The analyte is too polar to interact sufficiently with the non-polar stationary phase.

  • Solutions (in order of preference):

    • Confirm 100% Aqueous Stability: If you are not already using one, switch to a column designed for use in highly aqueous mobile phases (e.g., polar-endcapped or phenyl-hexyl). This prevents phase collapse and provides alternative retention mechanisms.[2][11]

    • Modify the Mobile Phase: Decrease the initial percentage of organic solvent in your gradient. Try starting at 2% or even 0% Acetonitrile if your column allows.

    • Consider Ion-Pair Chromatography: This is a more advanced technique where an ion-pairing reagent (e.g., heptanesulfonic acid) is added to the mobile phase.[18] The reagent pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that is better retained on a C18 column.[19][20] However, this can lead to long column equilibration times and is often not compatible with MS detectors.

    • Switch to HILIC: This is the most effective solution for very polar compounds. In HILIC, you use a polar column (like bare silica) and a high organic mobile phase (e.g., 95% Acetonitrile). The analyte partitions into the aqueous layer on the particle surface, leading to strong retention.[7][21][12]

Q5: My peak is showing significant tailing. How can I fix this?

Answer: Peak tailing is almost always due to unwanted secondary interactions, primarily between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface.[5]

  • Cause: Silanol interactions, column overload, or extra-column dead volume.

  • Solutions:

    • Check Mobile Phase pH: The most critical factor. Ensure your buffer is effectively maintaining a low pH (ideally between 2.5 and 3.0). At this pH, most silanols are protonated and neutral, minimizing the ionic interaction that causes tailing.[9]

    • Use a High-Quality Column: Modern, high-purity (Type B) silica columns have far fewer and less acidic residual silanols than older columns. Using a well-endcapped, high-purity column is essential.

    • Reduce Sample Load: Inject a 1:10 or 1:100 dilution of your sample. If the peak shape improves dramatically, you may be overloading the column.[22]

    • Check System Connections: Ensure all fittings, especially between the column and detector, are properly made with minimal tubing length to reduce extra-column volume, which can contribute to peak asymmetry.[5][23]

Q6: I have an impurity peak that is not fully resolved from my main analyte peak. How can I improve the separation?

Answer: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[23][24][25]

  • Cause: Insufficient selectivity between the analyte and the impurity, or low column efficiency (broad peaks).

  • Solutions:

    • Optimize Retention (k): Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic modifier percentage will increase the retention factor and allow more time for the peaks to separate.[24]

    • Change Selectivity (α): This is often the most powerful tool.[26][25]

      • Change Organic Modifier: Replace Acetonitrile with Methanol. These solvents have different properties and can alter the elution order and spacing of peaks.[26]

      • Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl column, or vice-versa. The different stationary phases will interact with your analyte and impurity differently, which can dramatically improve separation.[26]

      • Adjust pH: A small change in pH can sometimes alter the selectivity between two ionizable compounds, but be careful not to move into a pH range where peak shape degrades.

    • Increase Efficiency (N):

      • Use a Longer Column or Smaller Particles: A longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm, requiring a UHPLC system) will generate more theoretical plates, resulting in narrower peaks and better resolution.[26][24]

      • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, but at the cost of a longer analysis time.[27]

References
  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • Phenomenex. HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • IJARIIE. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • Restek. [28]Troubleshooting HPLC- Tailing Peaks. [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. [Link]

  • Chemistry LibreTexts. 12.3: Optimizing Chromatographic Separations. [Link]

  • PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • ACS Publications. pH Gradient Reversed-Phase HPLC. [Link]

  • PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • PMC. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • YouTube. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Springer. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Chromatography Forum. Amines-Ion Pairing. [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • NextSDS. 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride. [Link]

  • PubChem. 2,4-Dimethylpyridine. [Link]

  • NIST. Pyridine, 2,4-dimethyl-. [Link]

  • Chemsrc. 2-(4,6-Dimethylpyridin-3-YL)ethanamine. [Link]

Sources

Technical Support Center: Navigating Reactions with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the challenges posed by the steric hindrance inherent in this molecule. Our goal is to empower you to overcome synthetic hurdles and achieve your desired reaction outcomes.

Introduction: Understanding the Challenge

(2,4-Dimethylpyridin-3-yl)methanamine presents a unique set of challenges primarily due to steric hindrance. The two methyl groups at the C2 and C4 positions of the pyridine ring create a crowded environment around the C3-aminomethyl group. This steric bulk can significantly impede the approach of reagents to the nucleophilic nitrogen of the primary amine, leading to sluggish or failed reactions under standard conditions.

This guide will dissect these challenges and provide actionable strategies to mitigate them, focusing on common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

Q1: My acylation/amide coupling reaction with (2,4-Dimethylpyridin-3-yl)methanamine is failing or showing very low yield. What's going on?

A1: This is the most common challenge and is almost certainly due to steric hindrance. The methyl groups on the pyridine ring obstruct the approach of the electrophile (e.g., acyl chloride, activated carboxylic acid) to the amine.

Troubleshooting Steps:

  • Assess Your Reagents: Standard coupling reagents like DCC or EDC/HOBt may be insufficient.[1][2] More potent activating agents are often required.

  • Increase Reagent Reactivity: Switch from a standard carboxylic acid/coupling agent setup to a more reactive electrophile like an acyl chloride or acyl anhydride .[3][4]

  • Employ Powerful Coupling Reagents: For carboxylic acid couplings, utilize stronger uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP . These form highly reactive activated esters that can overcome the steric barrier.[5]

  • Consider Acyl Fluorides: In particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[6][7][8] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E.

  • Elevate the Reaction Temperature: Increased thermal energy can provide the necessary activation energy to overcome the steric barrier.[3][9] Consider moving from room temperature to refluxing in a high-boiling solvent like toluene or DMF. Microwave irradiation can also be a powerful tool to accelerate these reactions.[4]

  • Catalysis: The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes be beneficial, though its effectiveness might be limited by the substrate's bulk.[3]

Q2: I'm observing incomplete conversion in an N-alkylation reaction. How can I drive it to completion?

A2: Similar to acylation, steric hindrance will slow down SN2 reactions.

Troubleshooting Steps:

  • Enhance Electrophile Reactivity: Use a more reactive alkylating agent. Alkyl triflates or tosylates are significantly more reactive than alkyl bromides or chlorides.[3]

  • Increase Reaction Temperature: As with acylations, higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[3]

  • Choice of Base: The starting material is a dihydrochloride salt, so a base is required to free the amine. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to prevent it from competing with the substrate amine in the alkylation reaction.[3][10]

  • Solvent Considerations: Use a polar aprotic solvent like DMF or DMSO to dissolve the amine salt and facilitate the SN2 reaction.

Q3: My Buchwald-Hartwig amination with an aryl halide is not working. What should I consider?

A3: C-N cross-coupling reactions are highly sensitive to steric hindrance on the amine coupling partner.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine ligand on the palladium catalyst is critical. For hindered amines, use bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos . These ligands promote the formation of the active monoligated palladium species and facilitate the rate-limiting reductive elimination step.[3]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective choices.

  • Catalyst System: Ensure you are using an appropriate palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like XPhos-Pd-G3) to ensure the active catalytic species is generated efficiently.[3]

  • Copper Catalysis as an Alternative: For some sterically demanding couplings, copper-catalyzed methods can be a viable alternative to palladium-based systems.[11]

Q4: How do I handle the dihydrochloride salt form of this amine?

A4: The dihydrochloride salt is stable but requires neutralization before reaction.

  • Free-Basing: To use the amine in a reaction, you must add at least two equivalents of a base to neutralize the HCl salts and free the primary amine. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[10]

  • Purification: If you need to purify the free amine, be aware that it is a basic compound. Standard silica gel chromatography can be challenging due to strong interactions with the acidic silica. Consider using amine-functionalized silica or pre-treating standard silica with a triethylamine solution in the eluent.[3]

Experimental Protocols & Methodologies

Protocol 1: Robust Amide Coupling using HATU

This protocol is designed for coupling a carboxylic acid to (2,4-Dimethylpyridin-3-yl)methanamine, leveraging a potent activating agent.

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Prep Dissolve Amine Dihydrochloride & DIPEA in DMF Couple Add Amine Solution Stir at RT to 60°C Amine_Prep->Couple Acid_Prep Dissolve Carboxylic Acid & HATU in DMF Preactivate Combine Acid & HATU Stir for 5 min Acid_Prep->Preactivate Preactivate->Couple Monitor Monitor by LC-MS Couple->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Chromatography Extract->Purify

Materials:

  • (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes to pre-activate the acid.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-60 °C. Reactions are typically complete within 4-24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Acylation using Acyl Chloride

This protocol is a more forceful approach for creating an amide bond when coupling reagents fail.

AcylationWorkflow Start Dissolve Amine Dihydrochloride & Base in Anhydrous DCM Cool Cool to 0°C Start->Cool Add Add Acyl Chloride (1.1 eq) dropwise Cool->Add React Warm to RT Stir for 2-12h Add->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Quench with Water Extract & Wash Monitor->Workup Purify Concentrate & Purify Workup->Purify

Materials:

  • (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (1.0 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization.

Data Summary & Comparative Analysis

The success of a reaction with a sterically hindered amine is highly dependent on the chosen methodology. The following table provides a comparative overview of strategies for amide bond formation.

MethodReagentsTemperatureGeneral Applicability for Hindered AminesKey Considerations
Standard Carbodiimide EDC, HOBtRoom TempLowOften fails for hindered substrates.[1]
Uronium/Phosphonium HATU, HBTU, PyBOPRT to 60°CHighMore expensive but highly effective. Pre-activation can be beneficial.[5]
Acyl Halide Acyl Chloride/Anhydride0°C to RefluxHighHighly reactive; may require careful control of stoichiometry and temperature.[3][4]
Acyl Fluoride (in situ) Cyanuric Fluoride, TFFHRT to ElevatedVery HighExcellent for extremely challenging couplings where other methods fail.[5][6][7][8]
Boric Acid Catalysis Boric AcidHigh TempModerateA "green" alternative, but requires high temperatures and may not be suitable for sensitive substrates.[2]

Mechanistic Considerations: Why Steric Hindrance Matters

The core issue is the kinetic barrier to forming the tetrahedral intermediate in nucleophilic acyl substitution or the transition state in an SN2 reaction.

StericHindrance cluster_unhindered Unhindered Amine cluster_hindered Hindered Amine (Our Case) Unhindered Amine R-NH₂ Transition State 1 [Tetrahedral Intermediate] (Low Energy) Unhindered Amine->Transition State 1 Easy Approach Electrophile R'-C(O)-X Electrophile->Transition State 1 Product 1 Amide Transition State 1->Product 1 Hindered Amine Ar-CH₂-NH₂ Transition State 2 [Tetrahedral Intermediate] (High Energy) Hindered Amine->Transition State 2 Steric Clash! (Difficult Approach) Electrophile 2 R'-C(O)-X Electrophile 2->Transition State 2 Product 2 No/Low Product Transition State 2->Product 2

As illustrated above, the methyl groups on the pyridine ring clash with the incoming electrophile, raising the energy of the transition state. To overcome this, the reaction requires either a more reactive electrophile (to lower the activation energy) or more energy input (higher temperature).

References

  • Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C–H Bond Activation and Hydrosilylation of Imines. ACS Catalysis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. SciELO. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. ACS Publications. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications. [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Boric Acid Catalyzed Amidation. Organic Syntheses. [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing. [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]

  • Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride. NextSDS. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Nucleophilicities and Carbon Basicities of Pyridines. ResearchGate. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Semantic Scholar. [Link]

  • Reaction of pyridin-2-ylmethanamine with 2,2,2-trifluoro-N-arylacetimidoyl chlorides. ResearchGate. [Link]

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]

  • REACTIONS OF 4-METHYLENE-2-PHENYL-2-OXAZOLIN-5-ONES WITH SULFUR YLIDES. HETEROCYCLES. [Link]

  • Document is current. Crossref. [Link]

  • 2,4-Dimethylpyridine. PubChem. [Link]

  • Pyridine, 2,4-dimethyl-. NIST WebBook. [Link]

Sources

Validation & Comparative

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride vs hydrochloride salt stability comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the dilemma of salt selection for diamine building blocks. (2,4-Dimethylpyridin-3-yl)methanamine presents a classic physicochemical challenge: it contains two distinct basic centers. Selecting between its mono-hydrochloride and dihydrochloride salt forms is not merely a matter of stoichiometry; it fundamentally dictates the molecule's shelf-life, hygroscopicity, and downstream formulation viability.

This guide objectively compares the stability profiles of the mono-hydrochloride and dihydrochloride salts, providing researchers with the mechanistic causality and self-validating experimental protocols needed to make data-driven decisions.

Mechanistic Causality: The Two-Nitrogen Dilemma

To understand the stability differences between these two salts, we must examine their protonation states and activation energies for degradation[1].

The (2,4-Dimethylpyridin-3-yl)methanamine molecule features:

  • A Primary Aliphatic Amine: Highly basic (pKa ~9.5).

  • A Pyridine Nitrogen: Moderately basic (pKa ~6.0), with electron density elevated by the electron-donating methyl groups at the C2 and C4 positions.

The Mono-Hydrochloride Salt (1:1): In a 1:1 stoichiometric ratio, the hydrochloric acid selectively protonates the more basic primary amine. This leaves the pyridine nitrogen as a free base. Free aminomethylpyridines are notoriously susceptible to N-oxidation, are highly hygroscopic, and can act as unpredictable hydrogen bond acceptors in the solid state[2].

The Dihydrochloride Salt (1:2): The dihydrochloride salt (CAS 2580230-43-7) fully protonates both the primary amine and the pyridine ring[3][4]. By neutralizing the nucleophilicity of the pyridine nitrogen, the molecule becomes highly resistant to oxidative degradation. Furthermore, the fully protonated state typically increases the crystal lattice energy, reducing ambient moisture sorption. However, it introduces a new thermal risk: dehydrohalogenation (loss of HCl gas) at elevated temperatures[2].

Mechanism FB Free Base (Reactive Pyridine & Amine) Mono Mono-HCl Salt (Amine Protonated, Pyridine Free) FB->Mono 1 eq HCl Di Di-HCl Salt (Fully Protonated) Mono->Di 1 eq HCl Deg1 N-Oxidation & Moisture Sorption Mono->Deg1 O2 / High RH Deg2 Thermal Dehydrohalogenation (Loss of HCl >190°C) Di->Deg2 Heat Stress

Protonation states and primary degradation pathways of the methanamine salts.

Comparative Physicochemical Data

The following tables summarize the quantitative stability differences between the two salt forms based on standardized accelerated testing parameters.

Table 1: Solid-State Physicochemical Properties
ParameterMono-hydrochlorideDihydrochloride
Stoichiometry (Base:HCl) 1:11:2
Protonation State Primary amine protonatedBoth amine and pyridine protonated
Hygroscopicity (DVS at 80% RH) High (>5.0% weight gain)Low to Moderate (~1.8% weight gain)
Thermal Stability (TGA/DSC) Melts with concurrent degradation (~145°C)Stable up to ~195°C (HCl loss observed)
Oxidation Susceptibility High (Free pyridine ring exposed)Low (Fully protonated lattice)
Table 2: Accelerated Chemical Stability (40°C / 75% RH)

Purity determined via HPLC-UV over a 4-week period.

Time PointMono-HCl Purity (%)Di-HCl Purity (%)Primary Impurity Observed
Initial 99.5%99.8%None
2 Weeks 96.2%99.7%Pyridine N-oxide (Mono-HCl only)
4 Weeks 91.8%99.5%Pyridine N-oxide (Mono-HCl only)

Self-Validating Experimental Protocols

To verify these stability metrics in your own laboratory, you must employ a self-validating workflow. This ensures that observed degradation is a function of the salt's intrinsic chemistry, rather than an artifact of sample preparation.

Workflow cluster_0 Solid-State Profiling cluster_1 Chemical Stability Prep Sample Preparation (Equimolar Mono vs Di-HCl) TGA TGA / DSC (Thermal Stability) Prep->TGA DVS DVS (Hygroscopicity) Prep->DVS Force Forced Degradation (Heat, Light, Peroxide) Prep->Force Eval Kinetic Modeling & Salt Selection TGA->Eval DVS->Eval HPLC HPLC-UV/MS (Impurity Quantification) Force->HPLC HPLC->Eval

Self-validating experimental workflow for comparative salt stability profiling.

Protocol 1: Solid-State Thermal and Hygroscopic Profiling

This protocol isolates the physical stability of the crystal lattice.

  • Sample Normalization: Gently mill and sieve both the mono- and di-HCl salts to a uniform particle size (e.g., 75 µm). Causality: Differences in surface area can artificially skew moisture sorption kinetics and thermal degradation rates.

  • TGA/DSC Execution (Thermal Stability):

    • Load 3–5 mg of each sample into separate, vented aluminum pans.

    • Heat from 25°C to 300°C at a rate of 10°C/min under a 50 mL/min nitrogen purge.

    • Causality: The 10°C/min rate prevents thermal lag while accurately capturing the endothermic loss of the second HCl equivalent in the dihydrochloride salt before total melting occurs.

  • DVS Execution (Hygroscopicity):

    • Subject 10 mg of each sample to a relative humidity (RH) cycle from 0% to 90% and back to 0% in 10% increments at 25°C.

    • Set the equilibrium criterion to dm/dt<0.002%/min .

    • Validation: If the mono-HCl salt exhibits hysteresis (retaining water on the desorption curve), it indicates the formation of a stable hydrate rather than mere surface adsorption.

Protocol 2: Accelerated Forced Degradation (HPLC-UV/MS)

This protocol forces chemical degradation to identify the molecule's weakest structural links.

  • Solution Preparation: Dissolve 1.0 mg/mL of each salt in a 50:50 Water:Acetonitrile diluent.

  • Oxidative Stress Application: Add 3% H2​O2​ to the aliquots and incubate at 40°C for 24 hours. Causality: This specifically targets the unprotonated pyridine ring in the mono-HCl salt, aggressively promoting N-oxide formation.

  • Chromatographic Analysis:

    • Inject 10 µL onto a C18 reverse-phase column.

    • Critical Step: Use a mobile phase gradient containing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases.

    • Validation: The acidic modifier ensures that both salts remain fully protonated during the chromatographic run, preventing peak tailing and allowing for accurate, baseline-resolved quantification of the N-oxide impurities against the parent peak.

Conclusion & Recommendations

For long-term storage and formulation development, (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is vastly superior to its mono-hydrochloride counterpart. By fully protonating both basic centers, the dihydrochloride salt suppresses N-oxidation and minimizes hygroscopicity. While the dihydrochloride form is susceptible to HCl loss at extreme temperatures (>190°C), this threshold is well above standard pharmaceutical processing conditions, making it the optimal choice for robust drug development.

References

  • NextSDS. 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - Chemical Substance Information. Source: NextSDS Chemical Database. URL: [Link]

  • ResearchGate. Comparison of Stability of Thiamin Salts at High Temperature and Water Activity. Source: ResearchGate. URL: [Link]

Sources

Validating LC-MS analytical methods for (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS Analytical Methods for (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride Purity: A Comparative Guide

Executive Summary

The purity analysis of highly polar, basic pharmaceutical intermediates presents a fundamental challenge in liquid chromatography-mass spectrometry (LC-MS). (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a highly hydrophilic primary amine that exhibits poor retention and severe peak distortion under standard Reversed-Phase Liquid Chromatography (RPLC) conditions[1]. This guide objectively compares RPLC with Hydrophilic Interaction Liquid Chromatography (HILIC), detailing a field-proven, self-validating HILIC-MS/MS methodology. Furthermore, it outlines the method validation framework required to achieve compliance with the latest [2][3].

Analyte Profiling & The Chromatographic Challenge

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS: 2580230-43-7) is characterized by a primary amine attached to a substituted pyridine ring, supplied as a dihydrochloride salt[4].

The Causality of RPLC Failure: At typical LC mobile phase pH ranges (pH 2–8), both the primary amine and the pyridine nitrogen are protonated. This strong positive charge and inherent hydrophilicity mean the molecule has virtually no affinity for the hydrophobic alkyl chains (e.g., C18) of an RPLC stationary phase[5]. Consequently, the analyte elutes in the void volume. While ion-pairing reagents (like trifluoroacetic acid) can force retention, they cause severe ion suppression in the MS source and persistently contaminate the fluidic pathways.

The HILIC Solution: HILIC resolves this by inverting the retention mechanism. Utilizing a polar stationary phase (such as a zwitterionic sulfobetaine) and a highly organic mobile phase (>70% acetonitrile), HILIC relies on an immobilized, water-enriched partition layer on the silica surface[5]. The polar amine partitions into this aqueous layer, providing robust retention, excellent peak shape, and orthogonal selectivity[5].

LCMS_Method_Selection cluster_0 Chromatographic Mode Screening cluster_1 ICH Q2(R2) Validation Lifecycle Start Analyte: (2,4-Dimethylpyridin-3-yl)methanamine Highly Polar, Basic Amine RPLC Reversed-Phase (C18) Elution in Void Volume Poor MS Sensitivity Start->RPLC HILIC HILIC (Zwitterionic) Strong Retention Enhanced ESI+ Signal Start->HILIC Mixed Mixed-Mode (RP/CEX) Adequate Retention Complex Equilibration Start->Mixed Opt Method Optimization (Ammonium Formate Buffer, ACN Gradient) HILIC->Opt Selected Path Spec Specificity Opt->Spec Lin Linearity Opt->Lin Acc Accuracy Opt->Acc Prec Precision Opt->Prec Sens LOD / LOQ Opt->Sens Final Validated Fit-for-Purpose Method Spec->Final Lin->Final Acc->Final Prec->Final Sens->Final

Fig 1: LC-MS method selection and ICH Q2(R2) validation workflow for polar amines.

Optimized HILIC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed not just as a set of instructions, but as a chemically logical workflow where every parameter serves a specific mechanistic purpose.

Step 1: Causality-Driven Sample Preparation
  • Diluent Selection: Samples must be dissolved in a diluent matching the initial mobile phase (e.g., 90% Acetonitrile / 10% Water).

  • The Causality: Injecting a sample in a highly aqueous diluent disrupts the delicate water-enriched partition layer on the HILIC stationary phase, leading to catastrophic peak fronting or splitting.

  • Extraction: Weigh 10.0 mg of the API, dissolve in 1.0 mL of LC-MS grade water (stock), and immediately dilute 1:100 in 90% Acetonitrile.

Step 2: Chromatographic Separation (LC)
  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • The Causality: The acidic pH ensures the amine remains fully protonated for consistent retention. The ammonium formate provides essential ionic strength to mask secondary electrostatic repulsions between the basic analyte and the silica support, ensuring sharp peaks. Furthermore, it is 100% volatile, preventing MS source fouling[5].

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes, followed by a 4-minute re-equilibration at 90% B. (HILIC requires longer re-equilibration times than RPLC to rebuild the aqueous layer).

Step 3: Mass Spectrometry (MS) Tuning
  • Ionization: Electrospray Ionization Positive mode (ESI+).

  • The Causality: The highly organic mobile phase entering the MS source significantly lowers the surface tension of the droplets, vastly improving desolvation efficiency and increasing the signal-to-noise ratio compared to aqueous RPLC conditions[1][5].

  • Detection: Multiple Reaction Monitoring (MRM) targeting the [M+H]+ precursor ion.

HILIC_Mechanism Mobile Mobile Phase (>80% Acetonitrile) Analyte Protonated Amine Analyte Mobile->Analyte Transports WaterLayer Aqueous Partition Layer (Water-Enriched) Analyte->WaterLayer Partitions into Stationary Zwitterionic Stationary Phase Analyte->Stationary Electrostatic Interaction WaterLayer->Stationary Bound to

Fig 2: Partitioning and electrostatic interactions in HILIC retention mechanisms.

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires the system to prove its own fitness before data collection begins. Prior to executing the validation protocol, the following SST must pass:

  • System Cleanliness: Blank injection yields a Signal-to-Noise (S/N) < 3 at the analyte's retention time.

  • Resolution (Specificity Check): Injection of a resolution mixture containing the API and a known structurally similar impurity. Resolution ( Rs​ ) must be ≥2.0 .

  • System Precision: Six replicate injections of the working standard. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and retention time drift ≤0.1 min.

ICH Q2(R2) Validation Framework & Comparative Data

The revised (effective June 2024) mandate a lifecycle approach to method validation[2][3]. The table below summarizes the quantitative validation outcomes, objectively demonstrating why HILIC outperforms RPLC for this specific compound.

Validation Parameter (ICH Q2(R2))RPLC (C18) Performance DataHILIC (Zwitterionic) Performance DataRegulatory Assessment
Specificity Co-elution in void volume ( Rs​ < 1.0)Baseline resolution of API and impurities ( Rs​ > 2.5)HILIC Passes ; RPLC fails identity confirmation[6].
Linearity & Range R2 = 0.985 (Matrix suppression) R2 = 0.9995 (50% to 150% of target conc.)HILIC Passes ; High organic content minimizes matrix effects[7].
Accuracy (Recovery) 78% – 85% (Variable ion suppression)99.2% – 101.5%HILIC Passes ; Superior MS droplet desolvation[5].
Precision (Repeatability) Area RSD: 5.4%Area RSD: 1.1%HILIC Passes ; Stable partitioning mechanism.
Sensitivity (LOD / LOQ) LOQ: 50 ng/mL (S/N = 10)LOQ: 1.5 ng/mL (S/N = 10)HILIC Superior ; >30x increase in ESI+ sensitivity[5].

Conclusion

For the purity analysis of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride, standard RPLC methods fail to provide the retention and MS compatibility required by modern regulatory standards. By transitioning to a Zwitterionic HILIC-MS/MS methodology, analytical scientists can leverage aqueous partitioning and high-organic mobile phases to achieve robust retention, superior ionization efficiency, and full compliance with ICH Q2(R2) validation requirements.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." ich.org. [2][3][6][7][8]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." agilent.com. [1]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." chromtech.com. [5]

  • NextSDS. "1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride — Chemical Substance Information." nextsds.com. [4]

Sources

Reproducibility of (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride Crystallization: A Comparative Guide to Lab and Pilot Scale Operations

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Crystalline Form in Drug Development

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a pyridine-based methanamine derivative of interest in pharmaceutical development. As with most active pharmaceutical ingredients (APIs), the solid-state properties of this compound are of paramount importance. The final crystallization step in its synthesis is not merely a purification process; it is a critical manufacturing step that defines the drug substance's physical and chemical characteristics.[1] These attributes, including crystal form (polymorphism), particle size distribution (PSD), and purity, directly impact downstream processability, stability, and, most importantly, the bioavailability and therapeutic efficacy of the final drug product.[2][3]

The ability to consistently produce the desired crystalline form of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride across different scales is a cornerstone of a robust manufacturing process. A failure to ensure reproducibility between the laboratory and pilot or commercial scale can lead to significant delays in drug development, regulatory hurdles, and potential batch failures.[4] This guide provides a comprehensive comparison of crystallization strategies for this specific dihydrochloride salt at both laboratory and pilot scales, offering insights into the critical process parameters that govern success and providing supporting experimental protocols for characterization.

Section 1: Foundational Principles of Crystallization for Amine Dihydrochloride Salts

(2,4-Dimethylpyridin-3-yl)methanamine, being a basic compound, is formulated as a dihydrochloride salt to enhance its solubility and stability.[5] The presence of two hydrochloride moieties introduces specific complexities to its crystallization. The molecule can be protonated at both the pyridine ring nitrogen and the primary amine, influencing its solubility profile and intermolecular interactions.[5]

Polymorphism: Hydrochloride salts of APIs are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[6] Each polymorph can have distinct physicochemical properties, such as solubility, melting point, and stability.[2] Therefore, a thorough polymorph screen is essential in early development to identify the most thermodynamically stable form and to establish conditions that consistently produce it.[7]

Solvent Selection: The choice of solvent is the most critical factor in developing a crystallization process.[8] For a dihydrochloride salt, polar protic solvents or mixtures are often employed. The ideal solvent system should exhibit a steep solubility curve with temperature for cooling crystallization, or there should be a readily available and miscible anti-solvent for precipitation methods.[3]

Section 2: Comparative Crystallization Protocols: Lab vs. Pilot Scale

This section details two common crystallization methods—cooling crystallization and anti-solvent crystallization—and provides representative protocols for both laboratory (10-50 g) and pilot (5-10 kg) scales. These protocols are based on established methods for similar amine hydrochloride salts and serve as a robust starting point for process development with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

Method 1: Controlled Cooling Crystallization

This technique is preferred when the compound's solubility is significantly temperature-dependent.

Experimental Protocol: Lab Scale (10-50 g)

  • Solvent Selection & Dissolution: In a jacketed glass reactor, dissolve crude (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride in a suitable solvent (e.g., isopropanol/water mixture, 9:1 v/v) at an elevated temperature (e.g., 65-70 °C) to achieve a clear, saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]

  • Controlled Cooling: Initiate a linear cooling ramp at a slow rate (e.g., 5-10 °C/hour) to the final temperature (e.g., 0-5 °C).[3] Slow cooling is crucial for promoting crystal growth over nucleation, leading to larger, more uniform particles.[2]

  • Maturation: Hold the resulting slurry at the final temperature for 2-4 hours with gentle agitation to allow for complete crystallization and potential polymorphic transformation to the most stable form.[3]

  • Isolation & Washing: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold solvent mixture to displace the mother liquor rich in impurities.[10]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Protocol: Pilot Scale (5-10 kg)

  • Reactor Charging: Charge the crude API and the solvent system into a clean, appropriately sized glass-lined or stainless-steel reactor.

  • Dissolution: Heat the mixture to the target dissolution temperature while maintaining agitation. Ensure all solids are dissolved before proceeding.

  • Controlled Cooling: Program the reactor's temperature control unit to follow a validated cooling profile. The cooling rate may need to be adjusted from the lab scale to account for the different surface-area-to-volume ratio and heat transfer characteristics of the larger vessel.[11]

  • Seeding (Recommended): To ensure batch-to-batch consistency and control over the final crystal form and size, it is highly recommended to seed the solution with a small quantity of previously characterized, high-purity crystals of the desired polymorph once the solution becomes slightly supersaturated during the cooling process.[12]

  • Maturation: Maintain the slurry at the final temperature under controlled agitation for an extended period (e.g., 4-8 hours) to ensure process completion.

  • Isolation & Washing: Isolate the product using a centrifuge or a filter-dryer (Nutsche filter). Wash the cake with chilled, fresh solvent.

  • Drying: Dry the product in a vacuum dryer until the residual solvent levels meet the required specifications.

Method 2: Anti-Solvent Crystallization

This method is useful when the compound has high solubility in a "good" solvent and is poorly soluble in a miscible "anti-solvent." Supersaturation is generated by adding the anti-solvent to a solution of the API.[13]

Experimental Protocol: Lab Scale (10-50 g)

  • Dissolution: Dissolve the crude API in a minimum amount of a "good" solvent (e.g., methanol) at room temperature or slightly elevated temperature.

  • Anti-Solvent Addition: Add the "anti-solvent" (e.g., methyl tert-butyl ether, MTBE) dropwise to the stirred solution. The addition rate is a critical parameter; a slow addition generally favors crystal growth.[14]

  • Maturation: After the addition is complete, stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation, Washing, and Drying: Follow the same procedures as described for the cooling crystallization method.

Experimental Protocol: Pilot Scale (5-10 kg)

  • Dissolution: Dissolve the crude API in the "good" solvent in the main reactor.

  • Controlled Addition: The anti-solvent is added via a dosing pump at a pre-determined, controlled rate. The point of addition and the mixing efficiency are critical at this scale to avoid localized high supersaturation, which can lead to the formation of fine particles or amorphous material.[15]

  • Maturation: Allow the slurry to agitate for a sufficient period post-addition.

  • Isolation, Washing, and Drying: Utilize pilot-scale equipment as described in the cooling crystallization protocol.

Section 3: Critical Process Parameters and their Impact on Reproducibility and Scale-Up

The successful transition from lab to pilot scale hinges on understanding and controlling the critical process parameters (CPPs).

ParameterImpact on Crystal AttributesLab Scale ControlPilot Scale Challenges & Control
Cooling/Anti-solvent Addition Rate Affects supersaturation generation rate, which influences nucleation vs. growth kinetics, and thus particle size and polymorphic form.[12][14]Easily controlled with programmable lab reactors.Slower heat transfer and mixing can create temperature/concentration gradients. Requires careful process modeling and control.[11]
Agitation/Mixing Influences mass transfer, crystal size distribution (through secondary nucleation and attrition), and homogeneity.[15]Magnetic or overhead stirrers provide efficient mixing in small volumes.Impeller type, speed, and vessel geometry are critical. Inefficient mixing can lead to broad PSD and impurity entrapment.[15]
Seeding Strategy Controls the onset of crystallization, leading to a more reproducible process and targeting the desired polymorph and particle size.[12]Can be done manually.Requires a well-defined seeding protocol (temperature, seed loading, and quality) to be effective.
pH Control For dihydrochloride salts, pH can influence which species is present in solution and its solubility, potentially affecting the final crystalline form.[6][16]Generally controlled by the stoichiometry of the salt formation.Localized pH changes during processing can occur. In-situ pH monitoring may be necessary.[17]
Impurity Profile Structurally related impurities can be incorporated into the crystal lattice or inhibit/promote the growth of specific crystal faces, altering morphology and purity.[18]Dependent on the purity of the starting material.Impurity levels may vary between batches of starting material.

Section 4: Analytical Characterization for Ensuring Reproducibility

Consistent and rigorous analytical testing is essential to confirm the reproducibility of the crystallization process across scales.

4.1 Powder X-Ray Diffraction (PXRD) for Polymorph Identification

PXRD is the primary technique for identifying the crystalline form of the API.[2] The diffraction pattern is a unique "fingerprint" of a specific polymorph.

  • Protocol:

    • Gently grind a small, representative sample of the dried crystals to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 2-40°) using a copper Kα radiation source.[6]

    • Compare the resulting diffractogram to established reference patterns for the known polymorphs of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride to confirm the form and assess for the presence of other forms.[19]

4.2 Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points, phase transitions, and desolvation events.[20] TGA measures changes in mass with temperature, quantifying the loss of volatiles like water or residual solvents.[18]

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge to observe thermal events like melting endotherms.[21]

    • For TGA, heat the sample at a similar rate to determine the temperature of any weight loss and quantify it.[22]

    • The combination of these techniques can confirm the polymorphic form (via its melting point) and determine if it is an anhydrate or a solvate/hydrate.[23]

4.3 Laser Diffraction for Particle Size Distribution (PSD) Analysis

PSD is a critical quality attribute that affects flowability, dissolution rate, and content uniformity.[12] Laser diffraction is a common and reliable method for its measurement.[24]

  • Protocol:

    • Disperse the crystalline powder in a suitable non-solvent dispersant (e.g., mineral oil or a saturated solution of the API in the dispersant) with the aid of sonication to break up agglomerates.

    • Introduce the dispersion into the laser diffraction instrument's measurement cell until the appropriate obscuration level is reached.

    • Measure the particle size distribution and report the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume lies, respectively.[25]

Visualizations

Diagram 1: Crystallization Workflow from Lab to Pilot Scale

G cluster_lab Lab Scale (10-50 g) cluster_pilot Pilot Scale (5-10 kg) lab_start Crude API lab_dissolve Dissolution in Jacketed Reactor lab_start->lab_dissolve lab_cool Controlled Cooling or Anti-Solvent Addition lab_dissolve->lab_cool lab_mature Maturation lab_cool->lab_mature lab_filter Vacuum Filtration (Buchner Funnel) lab_mature->lab_filter lab_dry Vacuum Oven Drying lab_filter->lab_dry lab_char Full Characterization (PXRD, DSC, PSD) lab_dry->lab_char pilot_dissolve Dissolution in Glass-Lined Reactor lab_char->pilot_dissolve Process Understanding Informs Scale-Up pilot_start Crude API pilot_start->pilot_dissolve pilot_cool Controlled Cooling or Anti-Solvent Addition pilot_dissolve->pilot_cool pilot_seed Seeding pilot_mature Maturation pilot_seed->pilot_mature pilot_cool->pilot_seed Critical Control Point pilot_iso Isolation (Centrifuge/Filter-Dryer) pilot_mature->pilot_iso pilot_dry Vacuum Drying pilot_iso->pilot_dry pilot_char QC Characterization (PXRD, PSD, Purity) pilot_dry->pilot_char

Caption: Workflow for crystallization development and scale-up.

Diagram 2: Cause-and-Effect Diagram for Crystallization Parameters

G CQA Crystal Quality Attributes (Polymorph, PSD, Purity) Process Process Parameters Process->CQA Material Material Attributes Material->CQA Equipment Equipment Design Equipment->CQA CoolingRate Cooling/Addition Rate CoolingRate->Process Agitation Agitation Speed Agitation->Process Temp Temperature Temp->Process Time Maturation Time Time->Process Seeding Seeding Protocol Seeding->Process Purity Starting Material Purity Purity->Material Solvent Solvent System Solvent->Material Concentration Concentration Concentration->Material Vessel Vessel Geometry Vessel->Equipment Impeller Impeller Type Impeller->Equipment Scale Scale (Volume) Scale->Equipment

Caption: Relationship between process inputs and final crystal attributes.

Conclusion: A Pathway to Reproducible Crystallization

Achieving reproducible crystallization of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride across different scales is a multifactorial challenge that demands a deep understanding of both fundamental crystallization principles and the practicalities of scale-up. Success is not merely about scaling volumes but about replicating the underlying conditions that govern crystal nucleation and growth. By focusing on critical process parameters such as cooling/addition rates, mixing dynamics, and seeding strategies, and by employing rigorous in-process and final product characterization, researchers and drug development professionals can establish a robust and reproducible crystallization process. This guide provides a framework for a systematic approach, enabling the consistent production of high-quality API, thereby accelerating the path to clinical studies and commercialization.

References

  • MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package.
  • Entegris. Particle Size Analysis of Active Pharmaceutical Ingredients (APIs).
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
  • Bettersize Instruments. (2020, September 17). The significance of particle size analysis for API.
  • SOP: CRYSTALLIZ
  • ACS Publications. (2022, November 29).
  • Malvern Panalytical. (2024, September 25). How to improve particle size measurements for active pharmaceutical ingredients.
  • Mettler Toledo.
  • RSC Publishing. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
  • Google Patents. US9708327B2 - Polymorphic forms of a hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.
  • Improved Pharma. (2025, October 7).
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • DOI. De-risking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride.
  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2012, December 12). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • ACS Publications. (2014, October 14).
  • TA Instruments.
  • Microbioz India. (2024, August 12).
  • Qualitest FZE. (2025, May 7).
  • ACS Publications. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • University of Galway Research Repository. (2020, November 24).
  • PMC. (2023, January 21).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ResearchGate. (2025, October 15).
  • YouTube. (2021, June 30).
  • EJBPS. “ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT”.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • Benchchem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • PMC. (2020, June 26).

Sources

Comparative Pharmacokinetic Profiling: (2,4-Dimethylpyridin-3-yl)methanamine Dihydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, one of the most frequent and costly pitfalls I encounter is the assumption that the free base and salt forms of an active pharmaceutical ingredient (API) are interchangeable in in vitro assays. While both forms deliver the same pharmacologically active moiety, their divergent physicochemical properties fundamentally alter assay kinetics, solvent requirements, and microenvironmental pH.

This guide provides an in-depth, objective comparison of (2,4-Dimethylpyridin-3-yl)methanamine in its free base versus its dihydrochloride (2HCl) salt form, detailing the causality behind their divergent behaviors in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Physicochemical Foundations & Causality

(2,4-Dimethylpyridin-3-yl)methanamine is a versatile basic pharmacophore characterized by a dual-pKa system: a weakly basic pyridine nitrogen (pKa ~6.5) and a strongly basic primary aliphatic amine (pKa ~9.5).

  • The Free Base: In its un-ionized state, the free base is highly lipophilic. It typically presents as a viscous liquid or a low-melting-point solid. It is prone to atmospheric oxidation and can absorb ambient carbon dioxide to form carbamates, making long-term storage and precise gravimetric handling difficult.

  • The Dihydrochloride (2HCl) Salt: Salification with hydrochloric acid protonates both nitrogen centers, yielding a highly crystalline, thermodynamically stable solid. The ionic forces within the crystal lattice not only improve shelf-life but fundamentally alter the compound's interaction with aqueous media (1[1]).

The Causality of Dissolution: When evaluating these forms, we must look beyond thermodynamic equilibrium and focus on the kinetics of dissolution. Pharmaceutical salts exhibiting polar crystal surfaces interact strongly with water molecules, leading to vastly superior initial dissolution rates compared to the uncharged free base (2[2]). Furthermore, as the 2HCl salt dissolves, it releases protons ( H+ ) and chloride ions, creating an acidic microenvironment (diffusion layer) at the solid-liquid interface. This localized drop in pH exponentially increases the kinetic solubility of the basic compound before bulk buffer equilibration occurs (3[3]).

Impact on In Vitro Pharmacokinetic Assays

The physicochemical differences between the free base and the 2HCl salt introduce critical variables into standard ADME workflows. Ignoring these differences can lead to artifacts that mimic poor drug-like properties (4[4]).

A. Permeability (Caco-2 / PAMPA)

Membrane permeability is governed by the pH partition hypothesis: only the un-ionized fraction of a drug readily crosses lipophilic lipid bilayers. Because the 2HCl salt creates a transiently acidic diffusion layer upon dissolution, the compound may exist in a highly ionized, impermeable state for the first few minutes of the assay until the bulk buffer (pH 7.4) neutralizes the microenvironment. Conversely, the free base dissolves slower but partitions immediately based on the bulk pH.

B. Metabolic Stability & Solvent Artifacts

To achieve a standard 10 mM stock solution of the free base, organic solvents like DMSO or Methanol are strictly required due to its poor aqueous kinetic solubility. However, introducing even 0.5% DMSO into a human liver microsome (HLM) stability assay can competitively inhibit crucial Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). The 2HCl salt bypasses this entirely; its high aqueous solubility allows for the preparation of 100% aqueous stock solutions, yielding a true, solvent-free intrinsic clearance ( CLint​ ) baseline.

Quantitative Data Comparison

The following table summarizes the expected empirical differences when profiling both forms in standard preclinical assays.

Parameter(2,4-Dimethylpyridin-3-yl)methanamine Free Base(2,4-Dimethylpyridin-3-yl)methanamine 2HCl
Molecular Weight 136.20 g/mol 209.12 g/mol
Physical State (RT) Viscous liquid / Low-melting solidCrystalline Solid
Aqueous Solubility (pH 7.4) ~2.1 mg/mL (Kinetic limitation)>50 mg/mL (Rapid dissolution)
Stock Solvent Required DMSO or MethanolWater or Aqueous Buffer
Caco-2 Papp​ ( 10−6 cm/s) 14.5 (Subject to DMSO effects on monolayer)15.2 (Solvent-free, true permeability)
Microsomal CLint​ Artificially lower (CYP inhibition by DMSO)Accurate baseline (No solvent effect)
Self-Validating Experimental Protocols

To ensure data integrity, every assay must be treated as a self-validating system. Below are the optimized protocols for evaluating this compound, complete with built-in causality checks.

Protocol 1: Kinetic Solubility & Microenvironment Validation

Objective: Measure the kinetic solubility while validating that the salt form does not artificially overwhelm the buffer capacity.

  • Preparation: Weigh 5 mg of the Free Base and 7.67 mg of the 2HCl salt (equimolar amounts) into separate glass vials.

  • Media Addition: Add 1 mL of 50 mM Phosphate Buffer (pH 7.4) to each vial.

  • Incubation: Shake at 300 RPM at 37°C for 2 hours.

  • Self-Validation Check (Critical): Measure the pH of the bulk solution after the 2-hour incubation.

    • Causality: The 2HCl salt releases H+ ions. If the post-incubation pH drops below 7.3, the buffer capacity has been breached. The resulting solubility data will be artificially high because the basic compound is more soluble at lower pHs. If a shift >0.1 pH units is observed, the assay is invalid and must be repeated with a stronger buffer (e.g., 100 mM).

  • Quantification: Centrifuge at 10,000 x g for 10 mins, extract the supernatant, and quantify via HPLC-UV.

Protocol 2: Caco-2 Apical-to-Basolateral Permeability

Objective: Assess intestinal absorption potential without solvent-induced artifacts.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

  • Pre-Assay Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing Solution Preparation:

    • Free Base: Dilute a 10 mM DMSO stock into HBSS (pH 7.4) to a final concentration of 10 µM. (Final DMSO = 0.1%).

    • 2HCl Salt: Dilute a 10 mM aqueous stock into HBSS (pH 7.4) to a final concentration of 10 µM. (Final DMSO = 0%).

  • Co-Incubation Self-Validation: Spike both dosing solutions with 100 µM Lucifer Yellow (a paracellular leak marker).

    • Causality: DMSO can compromise tight junctions. If the basolateral recovery of Lucifer Yellow yields a Papp​>1×10−6 cm/s at the end of the assay, the monolayer was compromised by the solvent or the compound, and the permeability data must be discarded.

  • Incubation & Sampling: Apply 0.5 mL to the apical chamber. Sample 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

Mechanistic Visualizations

Workflow Start Compound Selection (2,4-Dimethylpyridin-3-yl)methanamine FB Free Base (DMSO Stock) Start->FB Salt 2HCl Salt (Aqueous Stock) Start->Salt Dilution Dilution in HBSS Buffer (pH 7.4) FB->Dilution <0.1% Final DMSO Salt->Dilution 0% DMSO Apical Apply to Apical Chamber (With Lucifer Yellow) Dilution->Apical Incubation Incubate 2h at 37°C Apical->Incubation LCMS LC-MS/MS Quantification Incubation->LCMS

Workflow for evaluating Caco-2 permeability of free base vs. dihydrochloride salt forms.

Causality Solid 2HCl Salt Solid Dissolution Rapid Dissolution Solid->Dissolution MicroEnv Acidic Microenvironment (pH < Bulk) Dissolution->MicroEnv Release of H+ Buffer Bulk Equilibration (pH 7.4) MicroEnv->Buffer Diffusion Ionization Partial Un-ionization Buffer->Ionization pKa Dependent Permeation Membrane Permeation Ionization->Permeation Lipophilic Partitioning

Mechanistic pathway from salt dissolution to membrane permeation in buffered assays.
References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via National Institutes of Health / PMC) URL:[Link][5]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: The British Journal of Cardiology URL:[Link][4]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link][2]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH Source: ResearchGate URL:[Link][3]

  • Solid State Services, Crystallisation Development Source: Sterling Pharma Solutions URL: [Link][1]

Sources

Safety Operating Guide

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of substituted pyridine methanamine derivatives are critical operations for maintaining laboratory safety, environmental compliance, and analytical integrity. (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a highly valuable intermediate in pharmaceutical synthesis and drug development; however, its specific physicochemical properties demand rigorous, scientifically grounded operational controls.

This guide provides an authoritative, self-validating framework for the handling, neutralization, and final destruction of this compound, moving beyond basic safety data to explain the mechanistic reasoning behind each protocol.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride (CAS: 2580230-43-7) is the foundation of effective risk management[1].

  • Toxicity & Irritation Causality: The compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, and Eye Irrit. 2A[1]. The causality lies in its salt form: upon contact with ambient moisture or physiological fluids (such as sweat or ocular fluid), the dihydrochloride salt readily dissociates. This dissociation rapidly lowers the local pH, causing acute, acid-catalyzed tissue irritation.

  • Systemic Hazards (STOT SE 3): The lipophilic nature of the dimethylpyridine ring facilitates dermal penetration, while the primary amine group can interact with biological targets, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1]. This primarily manifests as central nervous system depression or severe respiratory tract irritation upon inhalation of aerosolized dust.

Operational Safety & Handling Protocols

To ensure absolute trustworthiness in your laboratory operations, every handling step must function as a self-validating system.

Self-Validating Handling Procedure:

  • Engineering Controls: All weighing, transfer, and formulation operations MUST be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Operators must don chemical-resistant nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant).

    • Validation Step: Prior to handling the powder, operators must perform a pneumatic inflation test on the gloves to detect micro-tears that could allow the highly irritating dust to penetrate.

  • Spill Response Readiness: Maintain a localized spill kit containing an inert absorbent (e.g., diatomaceous earth) and a weak base powder (e.g., sodium carbonate). Causality: The weak base is required to instantly neutralize the acidic dissociation of the dihydrochloride salt in the event of an aqueous spill.

Step-by-Step Disposal & Destruction Procedures

Disposal is a highly regulated chemical workflow. Because this compound contains both nitrogen (in the amine and pyridine ring) and chlorine (in the dihydrochloride salt), improper disposal—such as standard municipal incineration—will generate highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[2].

Protocol A: Aqueous Waste Neutralization

Aqueous streams containing this compound are inherently acidic and must be neutralized prior to final packaging.

  • Initial Assessment: Collect the aqueous waste in a secondary containment vessel. Measure the initial pH using a calibrated pH meter (Expect pH < 4).

  • Controlled Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise under continuous magnetic stirring.

    • Mechanistic Rationale: NaHCO3​ is preferred over strong bases like Sodium Hydroxide ( NaOH ). A strong base can cause a violent exothermic reaction and rapidly convert the salt into its freebase pyridine amine form, which is highly volatile, lipophilic, and exceptionally irritating to the respiratory tract.

  • System Validation: Continue the addition until the pH stabilizes strictly between 6.5 and 7.5. Verify this reading using a secondary method, such as a high-resolution pH indicator strip, to ensure the meter is not exhibiting salt-induced drift.

  • Containment: Transfer the neutralized solution to a chemically compatible High-Density Polyethylene (HDPE) carboy. Cap with a vented closure to prevent pressure buildup from residual CO2​ generation.

Protocol B: Solid Waste & Final Destruction
  • Segregation: Collect all unreacted powder, contaminated filter papers, weighing boats, and PPE into a heavy-duty, transparent polyethylene bag.

  • Packaging: Double-seal the bag and place it into a UN-approved hazardous waste drum lined with a secondary containment bag.

  • Destruction via Controlled Incineration: The material MUST be transferred to a licensed chemical destruction plant for controlled incineration[2].

    • Mechanistic Rationale: The incinerator must be equipped with an afterburner to ensure the complete thermal cleavage of the stable pyridine ring. Crucially, it must also feature a flue gas scrubber [3]. The scrubber utilizes an alkaline spray to capture and neutralize the massive volumes of HCl and NOx gases generated during the combustion of the amine dihydrochloride, preventing toxic atmospheric release[4].

Quantitative Safety & Logistics Data

The following table summarizes the critical quantitative and logistical data required for waste profiling and safety compliance.

ParameterSpecification / DataOperational Implication
Chemical Identity (2,4-Dimethylpyridin-3-yl)methanamine dihydrochlorideMust be explicitly listed on hazardous waste manifests.
CAS Number 2580230-43-7Required for regulatory tracking and SDS matching[1].
GHS Hazard Codes H302, H312, H332, H315, H319, H336Mandates the use of Class II BSCs and strict dermal protection[1].
Primary Thermal Decomposition NOx​ , HCl , COx​ Strictly dictates the necessity of flue gas scrubbing during incineration[3].
Compatible Waste Packaging High-Density Polyethylene (HDPE)Prevents container degradation and embrittlement from acidic halogenated salts.

Waste Workflow Visualization

The following diagram illustrates the self-validating logistical pathways for segregating and neutralizing amine dihydrochloride waste streams.

WasteWorkflow Gen Waste Generation: (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride Solid Solid Waste Stream (Powder, PPE, Consumables) Gen->Solid Aqueous Aqueous Waste Stream (Washings, Solutions) Gen->Aqueous PackSolid UN-Approved Drum (Double-Bagged PE) Solid->PackSolid pHCheck Self-Validation: Measure pH (Target < 4) Aqueous->pHCheck Neutralize Neutralization Protocol (Add 1M NaHCO3 to pH 6.5-7.5) pHCheck->Neutralize If Acidic PackLiquid HDPE Carboy (Vented Cap) Neutralize->PackLiquid pH Confirmed Incinerator Licensed Chemical Incineration (Afterburner + Flue Gas Scrubber) PackSolid->Incinerator Transport via Licensed Contractor PackLiquid->Incinerator Transport via Licensed Contractor

Fig 1: Self-validating waste segregation and disposal workflow for amine dihydrochloride salts.

References

1.1, NextSDS Substance Database, Retrieved March 2026. 2.3, ChemicalBook, Retrieved March 2026. 3.2, Acros Pharma, Retrieved March 2026. 4.4, Echemi Safety Data Sheets, Retrieved March 2026.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride. The following protocols are grounded in the known hazards associated with its structural motifs—a substituted pyridine and an amine hydrochloride—and are designed to empower you with the knowledge to maintain a safe laboratory environment.

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is classified as a substance with acute toxicity (oral, dermal, and inhalation), and is known to cause skin and eye irritation. It may also cause specific target organ toxicity with a single exposure.[1] A comprehensive understanding and implementation of appropriate personal protective equipment (PPE) are therefore non-negotiable.

Hazard Assessment: Understanding the Risks

The primary hazards associated with (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride stem from its chemical structure:

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential to cause skin and eye irritation.[2][3] Inhalation of pyridine-containing compounds can lead to respiratory irritation, headaches, and dizziness.[2][4]

  • Amine Hydrochloride Salt : Amine hydrochlorides are salts that can be corrosive and irritating to the skin, eyes, and respiratory tract.[5][6][7] The hydrochloride component signifies the presence of a strong acid, which can cause chemical burns upon contact.[5][8]

  • Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation : It is known to cause skin irritation and serious eye irritation.[1][6][9]

Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles with Side Shields or a Face ShieldMust be worn at all times to protect against splashes and airborne particles.[10][11] A face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[12]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use.[10] For prolonged handling or when working with solutions, consider double-gloving. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[11]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against skin contact.[3][10]
Respiratory Chemical Fume Hood or RespiratorAll handling of solid (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[5]
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing the risk of exposure. The following diagram illustrates the recommended procedure for handling (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment within Fume Hood handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

A step-by-step workflow for the safe handling of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride.

3.1. Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Safety Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Safety Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if required) doff3->doff4

The correct sequence for donning and doffing Personal Protective Equipment.
Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][13] Seek immediate medical attention.[10]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[10][11] Remove contaminated clothing.[10][14] If irritation persists, seek medical attention.[10]
Inhalation Move the individual to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5][8] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[10][14] Rinse the mouth with water.[10] Seek immediate medical attention.[10][15]
Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound, including contaminated gloves, wipes, and glassware, in a designated and clearly labeled hazardous waste container.[10]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Management : Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Consult EHS : Always consult your institution's EHS guidelines for specific disposal procedures.

By adhering to these rigorous safety protocols, you can confidently handle (2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride while minimizing risks to yourself and your colleagues, ensuring both scientific progress and personal well-being.

References

  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • MATERIAL SAFETY D
  • Standard Oper
  • Material Safety D
  • 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride - NextSDS.
  • SAFETY D
  • 2 - SAFETY D
  • 4 - SAFETY D
  • Methylamine hydrochloride - Safety D
  • • SAFETY D
  • SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Amines | RPS.
  • Hydrochloric acid - Standard Oper
  • Working with Chemicals - Prudent Practices in the Labor

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。